Neogrifolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDIUXFSIWOGDP-VZRGJMDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318136 | |
| Record name | Neogrifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23665-96-5 | |
| Record name | Neogrifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23665-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neogrifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neogrifolin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SLA8PNR99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neogrifolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030053 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Neogrifolin: A Technical Guide on Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neogrifolin is a naturally occurring meroterpenoid, a class of chemical compounds with a hybrid structure derived in part from the terpenoid pathway. Specifically, it is a terpenophenol consisting of an orcinol (B57675) core with a farnesyl side chain. First identified in fungi, this compound and its isomer, grifolin (B191361), have garnered significant attention from the scientific community for their diverse and potent biological activities. These include antioxidant, anti-inflammatory, cytotoxic, and antitumor properties.[1][2] This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its isolation and diagrams of its proposed biosynthesis and relevant signaling pathways.
Natural Sources and Fungal Distribution
This compound is predominantly found in mushrooms belonging to the genus Albatrellus, a group of terrestrial polypores.[2][3] These fungi are typically found in temperate and coniferous forests in North America, Europe, and Asia. While several species within this genus are known to produce this compound and related compounds, the most commonly cited sources in scientific literature are:
-
Albatrellus flettii : A mushroom native to British Columbia, Canada, from which this compound has been successfully isolated as a major bioactive component.[4][5]
-
Albatrellus ovinus : Another species from which this compound and its derivatives have been extracted and characterized for their antioxidative properties.[2]
-
Albatrellus confluens : This species is a well-documented source of both grifolin and this compound, which have been identified as the primary compounds responsible for its anthelmintic activity.[6]
-
Albatrellus caeruleoporus : This mushroom is also known to produce grifolin derivatives, indicating its potential as a source for related compounds like this compound.[4]
The production of these secondary metabolites is believed to be part of the fungus's natural defense mechanism against predators and competing microorganisms in its environment.[6]
Quantitative Data
Quantifying the exact yield of this compound from natural sources can vary significantly based on the fungal species, geographical location, harvest time, and extraction methodology. The available literature primarily focuses on the relative abundance within extracts rather than absolute yield from the raw fungal material.
| Fungal Source | Sample Type | Analytical Method | Compound | Relative Abundance (%) |
| Albatrellus flettii | Ethanolic Extract Fraction | HPLC-UV | This compound | 52.0 |
| Grifolin | 32.6 | |||
| Confluentin (B1159164) | 8.1 | |||
| Table 1: Relative abundance of this compound and related compounds in a bioactive fraction from an ethanolic extract of Albatrellus flettii.[4] |
Experimental Protocols
The following section details a common methodology for the bioassay-guided isolation and purification of this compound from fungal fruiting bodies.
3.1 Preparation of Fungal Material
-
Obtain fresh or dried fruiting bodies of a known this compound-producing fungus (e.g., Albatrellus flettii).
-
If fresh, oven-dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation.
-
Grind the dried fungal material into a fine powder using a mechanical blender or mill to increase the surface area for extraction.
3.2 Solvent Extraction
-
Macerate the powdered fungal material (e.g., 70 g) in 80% ethanol (B145695) at room temperature with continuous stirring for 24-48 hours.[7]
-
Filter the mixture through cheesecloth or filter paper to separate the extract from the solid fungal biomass.
-
Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude ethanol extract.
-
Lyophilize the concentrated extract to yield a dry powder.
3.3 Liquid-Liquid Partitioning
-
Resuspend the crude extract in a biphasic solvent system, such as chloroform (B151607) and water (1:1 v/v).[7]
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic (chloroform) layer, which will contain the less polar compounds, including this compound.
-
Evaporate the solvent from the organic layer to yield a partitioned, enriched extract.
3.4 Chromatographic Purification
-
Size-Exclusion Chromatography:
-
Subject the enriched extract to Sephadex LH-20 column chromatography.[7]
-
Use methanol (B129727) as the mobile phase.
-
Collect fractions (e.g., 10 mL each) and monitor the elution profile using thin-layer chromatography (TLC) or a UV detector.
-
Pool fractions that exhibit the desired bioactivity or contain compounds with the expected chromatographic properties.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions using semi-preparative reverse-phase HPLC (RP-HPLC).[7]
-
Employ a C18 column (e.g., Agilent Zorbax Eclipse XBD-C18).[7]
-
Use a gradient elution system, for example, with water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the separation at a specific wavelength (e.g., 280 nm). This compound typically elutes at a specific retention time under defined conditions (e.g., tR = 13.5 min in the cited study).[7]
-
3.5 Structure Elucidation
-
Confirm the identity and purity of the isolated this compound using analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy to elucidate the chemical structure.
-
Visualizations: Pathways and Workflows
4.1 Experimental Workflow: Isolation of this compound
Caption: Bioassay-guided isolation workflow for this compound.
4.2 Plausible Biosynthesis Pathway of this compound
This compound is a meroterpenoid, indicating its biosynthesis involves the convergence of two major metabolic pathways: the polyketide pathway for the aromatic orcinol ring and the mevalonate (B85504) pathway for the isoprenoid farnesyl tail.
Caption: Proposed biosynthetic pathway for this compound.
4.3 Signaling Pathway: this compound-Induced Apoptosis
This compound has been shown to exhibit anti-cell viability activity, suppress the expression of oncogenes like KRAS, and induce apoptosis.[7][8] The mechanism is reported to involve the activation of the intrinsic apoptotic pathway.
Caption: this compound's role in KRAS suppression and apoptosis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Biosynthesis of fungal meroterpenoids. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Neogrifolin from Albatrellus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a farnesyl phenol, is a secondary metabolite isolated from mushrooms of the genus Albatrellus. This compound, along with its structural analog grifolin, has garnered significant scientific interest due to its diverse and potent biological activities.[1][2] Preclinical studies have demonstrated its potential as an anti-oxidative, anti-cancer, and anthelmintic agent.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Albatrellus species, with a focus on detailed experimental protocols and its impact on key cellular signaling pathways.
Discovery and Sourcing from Albatrellus Species
This compound has been successfully isolated from several species of the terrestrial polypore mushroom genus Albatrellus, including A. ovinus, A. flettii, and A. confluens.[3][5][6] Bioassay-guided fractionation has been a common and effective strategy to pinpoint this compound as one of the major bioactive components within the fungal extracts.[3][6] In studies on Albatrellus flettii, this compound was identified as a major anti-cell viability component, highlighting its potential for further investigation as a therapeutic agent.[6]
Experimental Protocols: Isolation and Purification of this compound
The following protocols are synthesized from established methodologies for the isolation and purification of this compound from the fruiting bodies of Albatrellus species.
Extraction
The initial extraction of this compound from the fungal material is typically performed using organic solvents. An effective method involves sequential extraction to separate compounds based on polarity.
-
Materials:
-
Dried and powdered fruiting bodies of Albatrellus species.
-
Water
-
5% NaOH
-
Rotary evaporator
-
Lyophilizer
-
-
Protocol:
-
The dried and powdered fungal material is sequentially extracted with 80% ethanol, followed by 50% methanol, water, and 5% NaOH.[6]
-
For each solvent, the mixture is agitated for a specified period (e.g., 24 hours) at room temperature.
-
The solvent is separated from the fungal biomass by filtration.
-
The solvents from the 80% ethanol and 50% methanol extracts, which show potent anti-cell viability activity, are removed under reduced pressure using a rotary evaporator.[6]
-
The resulting aqueous residue is then lyophilized to obtain a powdered extract.[6]
-
Bioassay-Guided Fractionation and Purification
Following the initial extraction, a multi-step purification process is employed to isolate this compound.
-
Materials:
-
Crude extract from the 80% ethanol extraction.
-
Deionized water
-
Sephadex LH-20 resin
-
Glass chromatography column
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system (analytical and semi-preparative)
-
Reversed-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
-
Protocol:
-
Liquid-Liquid Extraction: The 80% ethanol extract is subjected to a chloroform:water (1:1) partitioning to separate compounds based on their polarity.[6]
-
Size-Exclusion Chromatography: The chloroform fraction is concentrated and then loaded onto a Sephadex LH-20 column packed with methanol. The column is eluted with methanol to separate the compounds based on their size.[6]
-
High-Performance Liquid Chromatography (HPLC):
-
Table 1: HPLC Conditions for the Purification of this compound
| Parameter | Analytical HPLC | Semi-Preparative HPLC |
| Column | Phenomenex Aqua® C18 (250 x 4.6 mm, 5 µm)[6] | Agilent Zorbax Eclipse XBD-C18 (9.4 x 250 mm, 5 µm)[6] |
| Mobile Phase | A: Water, B: Acetonitrile[6] | A: Water, B: Acetonitrile[6] |
| Gradient | 90% B increasing by 10% every 5 min for 15 min, then holding at 90% B for 20 min[6] | Isocratic at 90% B for 20 minutes[6] |
| Flow Rate | 1.0 mL/min[6] | 2.0 mL/min[6] |
| Detection | UV at 279 nm[6] | UV at 279 nm[6] |
Structure Elucidation
The purified compound is subjected to spectroscopic analysis to confirm its identity as this compound.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR spectra are recorded to determine the chemical structure.[6]
-
Mass Spectrometry (MS): HPLC-MS is used to determine the molecular weight and fragmentation pattern of the isolated compound.[6]
Quantitative Data
The following tables summarize the quantitative data related to the isolation and biological activity of this compound.
Table 2: Abundance of this compound in Albatrellus flettii
| Compound | Relative Abundance in 80% Ethanol Extract |
| Grifolin | 32.6%[6] |
| This compound | 52.0% [6] |
| Confluentin (B1159164) | 8.1%[6] |
Table 3: In Vitro Anti-proliferative Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Human Cervical Cancer | 24.3 ± 2.5[6] |
| SW480 | Human Colon Cancer | 34.6 ± 5.9[6] |
| HT29 | Human Colon Cancer | 30.1 ± 4.0[6] |
| U2OS | Human Osteosarcoma | 25-50[6] |
| MG63 | Human Osteosarcoma | 25-50[6] |
Signaling Pathway Interactions
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, particularly those involved in cancer cell proliferation and survival.
Inhibition of the AKT Signaling Pathway
In human osteosarcoma cells, this compound induces apoptosis by inhibiting the AKT signaling pathway.[5] this compound treatment leads to a reduction in the phosphorylation of AKT at both Ser473 and Thr308.[5] This inactivation of AKT prevents the phosphorylation of its downstream targets, including the Forkhead box protein (FOXO) transcription factors and Glycogen Synthase Kinase 3 (GSK3).[5] The inhibition of this pathway ultimately leads to the release of cytochrome c from the mitochondria, activation of caspases 9 and 3, cleavage of poly (ADP-ribose) polymerase (PARP), and downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, XIAP, and survivin.[5]
Caption: Inhibition of the AKT signaling pathway by this compound, leading to apoptosis.
Downregulation of KRAS Expression
This compound has been identified to suppress the expression of KRAS in human colon cancer cells.[3][6] The KRAS protein is a key component of the RAS/MAPK pathway, which is frequently mutated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[7] While the precise mechanism of how this compound downregulates KRAS expression is still under investigation, this finding points to a novel anti-cancer activity for this natural compound.[6] A related compound, confluentin, also isolated from A. flettii, has been shown to inhibit the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1), suggesting a potential mechanism for post-transcriptional regulation.[6]
Caption: Downregulation of KRAS expression by this compound, leading to reduced cell proliferation.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the isolation and purification of this compound from Albatrellus species.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This compound, a prominent secondary metabolite from Albatrellus mushrooms, presents a compelling case for further research and development as a therapeutic agent. The detailed protocols provided in this guide offer a solid foundation for its efficient isolation and purification. Furthermore, the elucidation of its inhibitory effects on critical cancer-related signaling pathways, such as AKT and KRAS, underscores its potential in oncology. Future investigations should focus on optimizing extraction yields, exploring its full pharmacological profile, and advancing preclinical and clinical studies to fully realize its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives possessing anti-oxidative activity from the mushroom Albatrellus ovinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
The Enigmatic Architecture of Neogrifolin: A Technical Guide to its Biosynthetic Pathway in Fungi
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Neogrifolin, a meroterpenoid found in fungi of the genus Albatrellus, has garnered significant interest for its potential therapeutic applications, including anti-cancer properties.[1] As a member of the terpenophenolic class of natural products, its structure is a hybrid of a polyketide-derived aromatic core and a terpenoid side chain. Despite its promising bioactivities, the precise enzymatic machinery and genetic blueprint governing its synthesis in fungi remain largely uncharacterized in publicly available literature. This technical guide consolidates the current understanding of related biosynthetic pathways to propose a putative route to this compound. It further outlines the key experimental protocols that would be necessary to fully elucidate this pathway, providing a roadmap for future research and bioengineering efforts.
Introduction: The Molecular Profile of this compound
This compound is a farnesylphenol, structurally composed of an orcinol (B57675) (5-methylbenzene-1,3-diol) core C-prenylated with a farnesyl group at position 4. It is a regioisomer of the more commonly studied Grifolin, where the farnesyl group is attached at position 2. This compound has been isolated from various mushroom species, including Albatrellus flettii and Albatrellus caeruleoporus.[2][3] The hybrid nature of its structure points towards a complex biosynthesis involving two of the major pathways of secondary metabolism in fungi: the polyketide and the mevalonate (B85504) pathways.
Proposed Biosynthetic Pathway of this compound
While a dedicated biosynthetic gene cluster (BGC) for this compound has not yet been reported, a scientifically plausible pathway can be hypothesized based on the known biosynthesis of other fungal meroterpenoids. The pathway can be dissected into three key stages: the formation of the orcinol core, the synthesis of the farnesyl pyrophosphate (FPP) donor, and the final prenyl transfer reaction.
Stage 1: Polyketide Synthesis of the Orcinol Core
The orcinol aromatic ring is predicted to be synthesized by a fungal non-reducing polyketide synthase (NR-PKS).[4][5] These large, multi-domain enzymes iteratively condense acyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions. For orcinol, the likely precursor is orsellinic acid, formed from one acetyl-CoA starter unit and three malonyl-CoA extender units. A decarboxylation step would then yield orcinol.
The key enzyme in this stage is a putative Orsellinic Acid Synthase (OAS) , a type of NR-PKS.[5]
Stage 2: Terpenoid Precursor Synthesis
The farnesyl moiety is a C15-isoprenoid, synthesized via the mevalonate (MVA) pathway in fungi.[6][7] This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). A Farnesyl Pyrophosphate Synthase (FPPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield farnesyl pyrophosphate (FPP).[8][9][10]
Stage 3: Aromatic Prenylation
The final and key step in this compound biosynthesis is the covalent attachment of the farnesyl group from FPP to the orcinol ring. This reaction is catalyzed by a prenyltransferase (PT) .[11][12] Fungal aromatic PTs are known to exhibit regio- and stereospecificity. The formation of this compound, as opposed to its isomer Grifolin, is determined by the specific PT enzyme that directs the farnesylation to the C-4 position of the orcinol ring.
A diagram of the proposed biosynthetic pathway is presented below.
Quantitative Data
As the biosynthetic pathway for this compound has not been experimentally elucidated, there is no quantitative data available in the literature regarding enzyme kinetics, precursor conversion rates, or product yields from specific gene knockouts or heterologous expression systems. The tables below are presented as templates for future research findings.
Table 1: Putative Enzyme Kinetics for this compound Biosynthesis
| Enzyme | Substrate(s) | Product | Km (µM) | kcat (s-1) | Source Organism |
|---|---|---|---|---|---|
| Orsellinic Acid Synthase | Acetyl-CoA, Malonyl-CoA | Orsellinic Acid | Data not available | Data not available | Albatrellus sp. |
| FPPS | IPP, DMAPP | FPP | Data not available | Data not available | Albatrellus sp. |
| Aromatic Prenyltransferase | Orcinol, FPP | this compound | Data not available | Data not available | Albatrellus sp. |
Table 2: this compound Production Titers in Wild-Type vs. Engineered Strains
| Fungal Strain | Genotype | Culture Conditions | Titer (mg/L) | Reference |
|---|---|---|---|---|
| Albatrellus flettii | Wild-Type | Specify media, temp, time | Data not available | Future Study |
| Aspergillus oryzae | this compound BGC+ | Specify media, temp, time | Data not available | Future Study |
Experimental Protocols for Pathway Elucidation
To validate the proposed pathway and gather quantitative data, a series of established experimental protocols would need to be employed.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
The genes responsible for this compound synthesis are expected to be co-located in a BGC.
Methodology:
-
Genome Sequencing: Perform whole-genome sequencing of a this compound-producing fungus, such as Albatrellus flettii, using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
BGC Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to predict the locations of BGCs.[13][14][15]
-
Homology-Based Search: Specifically search for BGCs containing genes with homology to known NR-PKSs (especially Orsellinic Acid Synthases), terpene synthases/cyclases, and aromatic prenyltransferases.[5][12]
-
Transcriptomics: Perform RNA-seq analysis on the fungus grown under conditions of high and low this compound production. Genes within the active BGC should show correlated expression patterns.
The logical workflow for identifying the target BGC is illustrated below.
Functional Characterization via Heterologous Expression
Once a candidate BGC is identified, its function can be confirmed by expressing it in a well-characterized heterologous host.
Methodology:
-
Gene Cloning: Amplify the entire predicted BGC or individual genes (PKS, FPPS, PT) from the genomic DNA of the source fungus.
-
Vector Construction: Clone the genes into suitable fungal expression vectors under the control of a strong, inducible promoter (e.g., alcA promoter in Aspergillus).[16]
-
Host Transformation: Transform the expression constructs into a suitable fungal host, such as Aspergillus nidulans or Aspergillus oryzae, which are known to be efficient hosts for expressing fungal secondary metabolite pathways.[16][17][18][19]
-
Expression and Metabolite Analysis: Induce gene expression and culture the recombinant fungus. Extract the secondary metabolites from the culture medium and mycelia.
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm the production of this compound and any biosynthetic intermediates.[20][21]
In Vitro Enzyme Assays
To determine the specific function and kinetic parameters of the biosynthetic enzymes, in vitro assays are essential.
Methodology:
-
Protein Expression and Purification: Clone the coding sequences of the putative PKS, FPPS, and PT into an E. coli expression vector (e.g., pET series). Express the proteins as His-tagged fusions and purify them using nickel-affinity chromatography.
-
Substrate Synthesis: Synthesize or procure the necessary substrates: orcinol and farnesyl pyrophosphate (FPP).
-
Prenyltransferase Assay:
-
Incubate the purified PT enzyme with orcinol and FPP in a suitable buffer containing Mg2+.
-
Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the product formation by HPLC-MS, comparing the retention time and mass spectrum with an authentic this compound standard.
-
-
Kinetic Analysis: Vary the concentration of one substrate while keeping the other saturated to determine Km and Vmax values.
Conclusion and Future Outlook
The biosynthesis of this compound in fungi represents an intriguing example of metabolic convergence, leveraging both the polyketide and terpenoid pathways to construct a molecule of significant therapeutic potential. While the exact genetic and enzymatic details remain to be discovered, the framework presented in this guide provides a robust, hypothesis-driven approach for their elucidation. Uncovering the this compound BGC will not only deepen our understanding of fungal natural product biosynthesis but also pave the way for combinatorial biosynthesis and metabolic engineering approaches to generate novel, more potent analogues for drug development. The heterologous expression of a stable, high-yielding this compound production strain is a key future objective that would greatly facilitate its journey from a fungal metabolite to a potential clinical candidate.
References
- 1. Conservation of griseofulvin genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nine New Farnesylphenols from the Basidiomycete Albatrellus Caeruleoporus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nine new farnesylphenols from the basidiomycete albatrellus caeruleoporus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-efficient production of mushroom polyketide compounds in a platform host Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis and regulation of terpenoids from basidiomycetes: exploration of new research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. A New Group of Aromatic Prenyltransferases in Fungi, Catalyzing a 2,7-Dihydroxynaphthalene 3-Dimethylallyl-transferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic studies on aromatic prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Next-generation sequencing approach for connecting secondary metabolites to biosynthetic gene clusters in fungi [frontiersin.org]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. floraandfona.org.in [floraandfona.org.in]
- 16. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous Expression of Fungal Secondary Metabolite Pathways in the Aspergillus nidulans Host System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Heterologous production of fungal secondary metabolites in Aspergilli [frontiersin.org]
- 19. Advances in targeting and heterologous expression of genes involved in the synthesis of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extraction of Phenolic Compounds and Terpenes from Cannabis sativa L. By-Products: From Conventional to Intensified Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neogrifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neogrifolin, a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical and biological properties, comprehensive experimental protocols for its isolation and characterization, and a visualization of its interaction with the KRAS signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound is a meroterpenoid, a class of natural products with a mixed biosynthetic origin, combining a polyketide-derived aromatic core with a terpene-derived side chain.
IUPAC Name: 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol[1]
Synonyms: 4-farnesyl-5-methylresorcinol[1]
The core of the this compound molecule is a 5-methylresorcinol (5-methylbenzene-1,3-diol) unit. Attached to this aromatic ring at position 4 is a farnesyl group, a 15-carbon isoprenoid chain.
The stereochemistry of this compound is defined by the configuration of the double bonds within the farnesyl tail. Spectroscopic analysis has confirmed the geometry of the double bonds at positions 2 and 6 of the dodecatrienyl chain to be in the E configuration. Therefore, the full stereochemical descriptor for this compound is (2E,6E). The molecule is achiral and does not possess any stereocenters, resulting in no optical activity.[2]
Molecular Formula: C₂₂H₃₂O₂[1][2][3]
Molecular Weight: 328.49 g/mol [1][2]
Structural Elucidation
The chemical structure of this compound has been elucidated and confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][5][6] These methods provide detailed information about the connectivity of atoms and the spatial arrangement of the molecule.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its physicochemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1][2][3] |
| Molecular Weight | 328.49 g/mol | [1][2] |
| Appearance | Red oil | [4] |
| IUPAC Name | 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | [1] |
| Stereochemistry | (2E,6E), Achiral | [2] |
| InChI | InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | [1][3] |
| SMILES | CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | [1][3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Source |
| ¹H NMR (300 MHz, CDCl₃) | See detailed table below. | [6][7] |
| ¹³C NMR (75 MHz, CDCl₃) | See detailed table below. | [7] |
| Mass Spec. (ESI-MS) | [M+H]⁺ peak at m/z = 329.3 | [5][7] |
Table 3: ¹H NMR Spectral Data of this compound (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.18 | s | 2H | Ar-H |
| 5.25 | t, J=7.0 Hz | 1H | H-2' |
| 5.10 | m | 2H | H-6', H-10' |
| 3.25 | d, J=7.0 Hz | 2H | H-1' |
| 2.15 | s | 3H | Ar-CH₃ |
| 2.05 | m | 4H | H-4', H-8' |
| 1.98 | m | 4H | H-5', H-9' |
| 1.70 | s | 3H | H-3'-CH₃ |
| 1.60 | s | 3H | H-7'-CH₃ |
| 1.58 | s | 6H | H-11'-CH₃, H-12' |
Source: Compiled from data in Yaqoob et al., 2020.[6][7]
Table 4: ¹³C NMR Spectral Data of this compound (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 154.0 | C-1, C-3 |
| 138.0 | C-4 |
| 135.5 | C-7' |
| 131.3 | C-11' |
| 124.4 | C-6' |
| 124.2 | C-10' |
| 122.0 | C-2' |
| 112.0 | C-5 |
| 108.0 | C-2, C-6 |
| 39.7 | C-4', C-8' |
| 28.5 | C-1' |
| 26.7 | C-5', C-9' |
| 25.7 | C-12' |
| 17.7 | C-3'-CH₃ |
| 16.0 | C-7'-CH₃ |
| 15.9 | Ar-CH₃ |
Source: Compiled from data in Yaqoob et al., 2020.[7]
Table 5: Biological Activity of this compound
| Cell Line | Assay | IC₅₀ (µM) | Source |
| HeLa (Cervical Cancer) | MTT | 24.3 ± 2.5 | [7] |
| SW480 (Colon Cancer) | MTT | 34.6 ± 5.9 | [7] |
| HT29 (Colon Cancer) | MTT | 30.1 ± 4.0 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of this compound from its natural source.
Isolation of this compound from Albatrellus flettii
This protocol is adapted from the methods described by Yaqoob et al. (2020).[7]
Objective: To isolate this compound from the fruiting bodies of the mushroom Albatrellus flettii.
Materials:
-
Dried and powdered fruiting bodies of Albatrellus flettii
-
Deionized Water
-
Sephadex LH-20 resin
-
HPLC grade acetonitrile (B52724) and water
-
Rotary evaporator
-
Lyophilizer
-
Chromatography columns
-
HPLC system with a C18 column
Procedure:
-
Extraction:
-
Macerate 70 g of dried and powdered A. flettii fruiting bodies with 80% ethanol at room temperature.
-
Filter the extract to remove solid material.
-
Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.
-
Lyophilize the concentrated extract to yield a dry powder (approx. 7.1 g).
-
-
Liquid-Liquid Partitioning:
-
Resuspend the crude ethanol extract in chloroform.
-
Partition the chloroform suspension with an equal volume of deionized water in a separatory funnel.
-
Collect the lower chloroform layer, which contains the less polar compounds including this compound.
-
Evaporate the chloroform to yield a solid residue (approx. 3.2 g).
-
-
Sephadex LH-20 Column Chromatography:
-
Prepare a Sephadex LH-20 column (1000 x 26 mm i.d.) equilibrated with methanol.
-
Dissolve the chloroform fraction residue in methanol (e.g., 640 mg in 8 mL).
-
Apply the sample to the column and elute with methanol.
-
Collect fractions (e.g., 10 mL per fraction) and monitor by thin-layer chromatography or a bioassay for anti-cell viability.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Combine the active fractions from the Sephadex LH-20 column.
-
Subject the combined fractions to semi-preparative reverse-phase HPLC using an Agilent Zorbax Eclipse XBD-C18 column.
-
Employ a gradient of acetonitrile in water as the mobile phase. A typical gradient might be: 90% acetonitrile increasing by 10% every 5 minutes for 15 minutes, then holding at 90% for 20 minutes, with a flow rate of 1.0 mL/min.[7]
-
Monitor the elution profile with a UV detector at 279 nm.
-
Collect the peak corresponding to this compound (retention time approximately 13.5 minutes under the specified conditions).[7]
-
Confirm the purity of the isolated compound using analytical HPLC.
-
Spectroscopic Characterization
Objective: To confirm the structure of the isolated this compound.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a 300 MHz or higher field NMR spectrometer.[7]
Mass Spectrometry:
-
Prepare a dilute solution of this compound in methanol.
-
Analyze the sample using an Agilent 6120 Single Quad MS or a similar instrument with an electrospray ionization (ESI) source in positive ion mode.[7]
Signaling Pathway and Mechanism of Action
This compound has been shown to suppress the expression of KRAS in human colon cancer cells.[5][7] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are common in many cancers, leading to a constitutively active protein that drives tumorigenesis.[8]
A related compound, confluentin (B1159164), also isolated from A. flettii, has been found to inhibit the physical interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[5][8] IMP1 is known to bind to and stabilize KRAS mRNA, leading to increased KRAS protein expression. By disrupting this interaction, confluentin reduces KRAS levels. It is plausible that this compound acts through a similar mechanism to downregulate KRAS expression.
Visualization of the Proposed Mechanism
The following diagram, generated using Graphviz (DOT language), illustrates the proposed mechanism by which this compound and its analogs may suppress KRAS expression.
Caption: Proposed mechanism of this compound-mediated KRAS suppression.
Conclusion
This technical guide has provided a detailed examination of the chemical structure, stereochemistry, and biological activity of this compound. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers working on the isolation, characterization, and further development of this promising natural product. The visualization of its proposed mechanism of action in the KRAS signaling pathway highlights its potential as a lead compound in the development of novel anti-cancer therapeutics. Further investigation into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully realize its therapeutic potential.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
In-Depth Technical Guide to the Spectroscopic Data of Neogrifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin is a naturally occurring farnesylphenol derivative that has garnered significant interest within the scientific community for its potential therapeutic properties. Isolated from various fungi, particularly of the Albatrellus genus, this compound has demonstrated promising anti-cancer activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols and an exploration of its known signaling pathways.
Spectroscopic Data of this compound
The structural elucidation of this compound has been primarily achieved through the application of modern spectroscopic techniques. The following sections present the key NMR and MS data in a structured format for ease of reference and comparison.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry has been instrumental in determining the molecular formula and mass of this compound.
| Ion | Observed m/z | Reference |
| [M+H]⁺ | 329.3 | [1] |
| Table 1: Mass Spectrometry data for this compound. |
Nuclear Magnetic Resonance (NMR) Data
¹H and ¹³C NMR spectroscopy have been pivotal in defining the precise chemical structure of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
¹H NMR Spectral Data (300 MHz, CDCl₃)
| Atom No. | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| 2 | 6.17 | s | |
| 6 | 6.10 | s | |
| 7 | 2.09 | s | |
| 1' | 3.14 | d | 6.9 |
| 2' | 5.25 | t | 6.9 |
| 4' | 2.04 | m | |
| 5' | 2.08 | m | |
| 6' | 5.10 | t | 6.9 |
| 8' | 2.04 | m | |
| 9' | 2.08 | m | |
| 10' | 5.10 | t | 6.9 |
| 12' | 1.59 | s | |
| 13' | 1.67 | s | |
| 14' | 1.60 | s | |
| 15' | 1.76 | s | |
| Table 2: ¹H NMR chemical shifts of this compound.[1] |
¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Atom No. | Chemical Shift (ppm) |
| 1 | 154.2 |
| 2 | 109.9 |
| 3 | 152.0 |
| 4 | 117.8 |
| 5 | 137.9 |
| 6 | 107.5 |
| 7 | 21.3 |
| 1' | 28.5 |
| 2' | 122.9 |
| 3' | 135.8 |
| 4' | 39.8 |
| 5' | 26.6 |
| 6' | 124.2 |
| 7' | 131.3 |
| 8' | 39.7 |
| 9' | 26.8 |
| 10' | 124.4 |
| 11' | 131.3 |
| 12' | 25.7 |
| 13' | 17.7 |
| 14' | 16.1 |
| 15' | 16.0 |
| Table 3: ¹³C NMR chemical shifts of this compound.[1] |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following protocols are based on methodologies cited in the literature for the isolation and characterization of this compound.
Isolation of this compound
-
Extraction: Fruiting bodies of Albatrellus flettii were sequentially extracted with 80% ethanol. The resulting extract was then subjected to a liquid-liquid extraction with chloroform (B151607) and water (1:1).[1]
-
Chromatography: The chloroform extract was concentrated and fractionated using Sephadex LH-20 column chromatography.[1]
-
Purification: Fractions containing this compound were further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra were recorded on a Bruker 300 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with 0.3% tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6120 Single Quadrupole MS system coupled with an Agilent 1260 Infinity HPLC system.[1]
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily implicated in cancer cell proliferation and survival.
Inhibition of KRAS Expression
This compound has been shown to suppress the expression of KRAS, a frequently mutated oncogene in various cancers.[2] The downregulation of KRAS protein levels by this compound disrupts downstream signaling cascades that are crucial for tumor growth and survival.
Induction of Apoptosis via AKT Signaling Inhibition
This compound induces apoptosis in cancer cells through the intrinsic pathway by inhibiting the phosphorylation of AKT, a key protein in cell survival signaling.[3] This inhibition leads to a cascade of events including the release of cytochrome c from the mitochondria and the activation of caspases.
Conclusion
The comprehensive spectroscopic data presented in this guide, including detailed NMR and MS analyses, provide a solid foundation for the identification and characterization of this compound. The outlined experimental protocols offer a practical framework for its isolation and analysis. Furthermore, the elucidation of its inhibitory effects on the KRAS and AKT signaling pathways underscores its potential as a valuable lead compound in the development of novel anti-cancer therapies. This technical guide serves as a critical resource for researchers and professionals dedicated to advancing the field of drug discovery and development.
References
- 1. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 3. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Neogrifolin
An In-depth Whitepaper on the Physical, Chemical, and Biological Properties of a Promising Natural Compound
Introduction
Neogrifolin is a naturally occurring farnesylphenol, a type of meroterpenoid, first identified in mushrooms of the genus Albatrellus.[1][2] It is a regioisomer of the more extensively studied compound, grifolin (B191361).[3] Possessing a range of significant biological activities, this compound has emerged as a compound of interest for researchers in drug discovery and development. Its demonstrated antimicrobial, antioxidant, and potent anticancer properties make it a candidate for further investigation as a therapeutic agent.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known mechanisms of action, particularly its effects on cancer cell signaling pathways.
Physical and Chemical Properties
This compound is characterized as a phenolic compound with a farnesyl side chain attached to a 5-methylresorcinol core.[5] Its physical state has been described as a powder, a colorless oil, and a red oil, likely depending on its purity and the isolation method used.[1][3][6] It is soluble in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate, DMSO, and acetone.[1]
Core Compound Data
A summary of the fundamental physical and chemical data for this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | [5] |
| Molecular Formula | C₂₂H₃₂O₂ | [5][7] |
| Molecular Weight | 328.49 g/mol (also reported as 328.5 g/mol ) | [1][5][7][8] |
| CAS Number | 23665-96-5 | [1][5][7] |
| Appearance | Powder / Colorless to Red Oil | [1][3][6] |
| Type of Compound | Phenol, Sesquiterpenoid | [1][5] |
Spectral Data
Spectroscopic analysis is critical for the identification and characterization of this compound. The compound has been analyzed using various techniques, with key data summarized in the table below.
| Spectroscopic Method | Key Data Points | Reference |
| UV-Visible Spectroscopy | λmax detected at 279 nm | [9] |
| ¹H-NMR | Spectral data available in CDCl₃ | [9][10] |
| ¹³C-NMR | Spectral data available in CDCl₃ | [5][9] |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak observed at m/z = 329.3 | [9] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available | [5] |
Isolation and Purification
This compound is naturally sourced from the fruiting bodies of terrestrial polypore mushrooms, such as Albatrellus flettii and Albatrellus confluens.[1][2] A common and effective method for its extraction and purification is bioassay-guided fractionation.
Experimental Protocol: Bioassay-Guided Fractionation
The following protocol is adapted from the methodology described by Yaqoob et al. (2020) for the isolation of this compound from Albatrellus flettii.[9][11]
-
Extraction: Mushroom specimens are sequentially extracted with 80% ethanol (B145695). This initial extract typically shows potent biological activity.
-
Liquid-Liquid Partitioning: The crude ethanol extract is subjected to a chloroform:H₂O (1:1) extraction to partition compounds based on polarity. The biologically active components, including this compound, are concentrated in the chloroform fraction.
-
Size-Exclusion Chromatography: The chloroform fraction is further purified using a Sephadex LH-20 column. This step separates molecules based on size, effectively removing larger and smaller impurities.
-
Semi-Preparative HPLC: The final purification is achieved via semi-preparative High-Performance Liquid Chromatography (HPLC).
-
Compound Identification: The purified compound is confirmed as this compound through Mass Spectrometry and 1D/2D Nuclear Magnetic Resonance (NMR) analysis.[9]
Biological Activity and Mechanism of Action
This compound exhibits a spectrum of biological activities, with its anticancer effects being the most prominent area of research.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[9] Its primary mechanisms involve the induction of apoptosis (programmed cell death) and the suppression of key oncogenic proteins.[4][9]
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [9] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [9] |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [9][12] |
| U2OS / MG63 | Osteosarcoma | 25 - 50 | [9][13] |
Mechanism of Action: Apoptosis Induction and KRAS Suppression
Studies have shown that this compound can induce apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases 3 and 9.[9] While the precise upstream signaling is still under full investigation, evidence from the closely related compound grifolin suggests the inhibition of pro-survival pathways like PI3K/AKT is a likely mechanism.[14][15] Inhibition of this pathway leads to a disinhibition of pro-apoptotic proteins, triggering the mitochondrial apoptosis cascade.
Furthermore, this compound has been identified as a suppressor of KRAS expression in human colon cancer cells.[2][9] The KRAS protein is a frequently mutated oncogene that, when active, drives cell proliferation and survival.[9] By down-regulating the expression of this critical oncogene, this compound can halt a primary driver of tumor growth.
Antimicrobial and Antioxidant Activities
In addition to its anticancer effects, this compound displays notable antimicrobial and antioxidant properties. It has shown inhibitory activity against bacteria such as Bacillus cereus and Enterococcus faecalis.[1] Its phenolic structure contributes to its ability to scavenge free radicals, giving it antioxidant potential that may help mitigate oxidative stress-related cellular damage.[4][16]
Key Experimental Methodologies
Reproducible and standardized assays are fundamental to evaluating the biological activity of compounds like this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., SW480, HT29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.625 to 80 µM) dissolved in a suitable solvent like DMSO, alongside a vehicle control.[11]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its effect.[11]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curve.
Conclusion
This compound is a multifaceted natural product with a well-defined chemical structure and significant, therapeutically relevant biological activities. Its ability to induce apoptosis and suppress the expression of the KRAS oncogene in cancer cells highlights its potential as a lead compound in oncology drug development. The detailed protocols for its isolation and biological evaluation provided herein serve as a valuable resource for researchers aiming to explore the full potential of this promising molecule. Further studies are warranted to elucidate its precise molecular targets, evaluate its efficacy in in vivo models, and assess its pharmacokinetic and safety profiles.
References
- 1. This compound | CAS:23665-96-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | C22H32O2 | CID 9874426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - 23665-96-5 | VulcanChem [vulcanchem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - 1H-NMR spectral data of purified grifolin, this compound and confluentin compared to published data. - Public Library of Science - Figshare [plos.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Neogrifolin, Grifolin, and Confluentin: Fungal Metabolites with Therapeutic Potential
Executive Summary: This document provides a comprehensive technical overview of neogrifolin, grifolin (B191361), and confluentin (B1159164), related prenylphenol compounds isolated from mushrooms of the Albatrellus genus. It is intended for researchers, scientists, and drug development professionals. This guide details their anticancer and anti-inflammatory activities, presents comparative quantitative data, outlines their mechanisms of action through various signaling pathways, and provides key experimental methodologies.
Introduction
Grifolin, this compound, and confluentin are naturally occurring bioactive compounds primarily isolated from the fruiting bodies of polypore mushrooms such as Albatrellus confluens and Albatrellus flettii.[1][2][3] Chemically, they belong to the class of drimane-type sesquiterpenoid phenols. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, most notably their potent anticancer activities.[4][5] Their ability to induce apoptosis, trigger cell cycle arrest, and modulate key oncogenic pathways highlights their potential as lead compounds in the development of novel cancer therapeutics.[6][7] This guide synthesizes the current knowledge on these analogues, focusing on their biological efficacy, molecular mechanisms, and the experimental protocols used for their evaluation.
Biological Activities and Efficacy
The primary therapeutic potential of grifolin and its analogues has been demonstrated in the context of oncology. They exhibit significant cytotoxic effects across a range of human cancer cell lines.
Anticancer Activity
Grifolin, this compound, and confluentin are effective inhibitors of cancer cell viability.[1] Studies have quantified their efficacy, typically represented by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit a biological process by 50%. The cytotoxic effects of these three compounds have been evaluated against human cervical cancer (HeLa) and human colon cancer (SW480, HT29) cell lines.[1]
Table 1: Comparative Anticancer Efficacy (IC₅₀) of Grifolin, this compound, and Confluentin This table summarizes the IC₅₀ values of the three compounds against various human cancer cell lines after 48 hours of treatment. Data is presented as mean ± standard deviation.
| Compound | HeLa (Cervical Cancer) | SW480 (Colon Cancer) | HT29 (Colon Cancer) | Reference |
| Grifolin | 27.4 ± 2.2 µM | 35.4 ± 2.4 µM | 30.7 ± 1.0 µM | [1][4] |
| This compound | 24.3 ± 2.5 µM | 34.6 ± 5.9 µM | 30.1 ± 4.0 µM | [1][4] |
| Confluentin | 25.9 ± 2.9 µM | 33.5 ± 4.0 µM | 25.8 ± 4.1 µM | [1] |
Other Bioactivities
Beyond their anticancer effects, this class of compounds exhibits other notable biological activities:
-
Anti-inflammatory Effects: Grifolin and its derivatives have been shown to possess anti-inflammatory properties, partly by inhibiting nitric oxide production.[5]
-
Antimicrobial and Antifungal Activity: this compound, in particular, has demonstrated inhibitory effects against various pathogenic fungi and bacteria, making it a candidate for antimicrobial drug discovery.[8]
Mechanisms of Action
The anticancer effects of grifolin, this compound, and confluentin are mediated by their interaction with multiple intracellular signaling pathways that regulate cell proliferation, survival, and death.
Grifolin
Grifolin exerts its anticancer effects through several distinct mechanisms:
-
Induction of Apoptosis: It triggers the intrinsic apoptotic pathway by modulating the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[3][4]
-
Cell Cycle Arrest: Grifolin induces cell cycle arrest in the G1 phase by inhibiting the ERK1/2 signaling pathway.[6] This inhibition leads to the downregulation of key cell cycle proteins, including Cyclin D1, Cyclin E, and CDK4.[6]
-
KRAS Suppression: It has been shown to suppress the expression of KRAS, a critical oncogene, in colon cancer cells.[1][4]
-
DAPK1 Upregulation: Grifolin can upregulate the Death-Associated Protein Kinase 1 (DAPK1), a tumor suppressor, through the activation of p53.[2]
This compound
The mechanism of action for this compound is similar to that of grifolin, primarily involving the induction of apoptosis. It has been shown to cause the release of cytochrome c and activate caspases 3 and 9, leading to programmed cell death.[1] It also contributes to the suppression of KRAS expression.[1]
Confluentin
Confluentin possesses a unique mechanism for suppressing KRAS expression, in addition to inducing apoptosis and cell cycle arrest.[1]
-
KRAS Regulation: Confluentin inhibits the physical interaction between KRAS mRNA and the oncogenic insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1][7] It is suggested that confluentin binds to the KH1&2 di-domains of IMP1, preventing it from stabilizing the KRAS transcript, thereby leading to reduced KRAS expression.[1]
-
Cell Cycle Arrest: Unlike grifolin, confluentin arrests the cell cycle at the G2/M phase in human colon cancer cells.[1][7]
Experimental Methodologies
The isolation and biological evaluation of these compounds involve several standard laboratory techniques.
Bioassay-Guided Extraction and Isolation
This process is used to identify and purify bioactive compounds from a natural source.
-
Extraction: Dried and powdered fungal fruiting bodies (A. flettii) are sequentially extracted with a solvent like 80% ethanol.[1]
-
Fractionation: The crude extract, showing potent anti-cell viability, is subjected to bioassay-guided fractionation using techniques like liquid-liquid extraction or column chromatography.
-
Purification: Active fractions are further purified using High-Performance Liquid Chromatography (HPLC).[1]
-
Identification: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa, SW480) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.625 to 80 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 hours.[1]
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: Cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for studying signaling pathways.
-
Cell Lysis: After treatment with the compounds, cells are harvested and lysed to release total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., KRAS, Cyclin D1, cleaved Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
Conclusion
This compound, grifolin, and confluentin are promising natural products with well-documented anticancer activity. Their ability to modulate multiple critical signaling pathways, including those involved in apoptosis (Bax/Bcl-2, Caspases), cell cycle progression (ERK1/2, Cyclins), and oncogene expression (KRAS), underscores their therapeutic potential. Confluentin's novel mechanism of inhibiting the IMP1-KRAS RNA interaction presents a unique avenue for targeting KRAS-driven cancers.[1] Further preclinical and in vivo studies are warranted to fully explore the clinical viability of these compounds as standalone or adjuvant therapies in oncology.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, a potent antitumour natural product upregulates death-associated protein kinase 1 DAPK1 via p53 in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, inhibits tumor cell growth by inducing apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
A Comprehensive Technical Guide to the Preliminary Biological Screening of Neogrifolin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological screening of Neogrifolin, a natural compound isolated from mushrooms of the genus Albatrellus. The document summarizes key findings on its biological activities, details the experimental protocols used for its evaluation, and visualizes the cellular pathways it modulates.
Introduction to this compound
This compound is a farnesyl phenolic compound that, along with its structural analog grifolin (B191361), has been isolated from various edible mushrooms, including Albatrellus ovinus and Albatrellus flettii. These natural products have garnered significant interest in the scientific community for their diverse and potent biological activities. Preliminary screenings have revealed this compound's potential as an anticancer, anti-inflammatory, and antioxidant agent, making it a promising lead compound for drug discovery and development.
Anticancer and Anti-Viability Activity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method for quantifying this activity is by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Quantitative Data: In Vitro Cytotoxicity of this compound
The anti-viability effects of this compound have been documented across several human cancer cell lines, with IC50 values typically falling within the micromolar range. These findings underscore its potential as a broad-spectrum anticancer agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 24.3 ± 2.5 | [1] |
| SW480 | Human Colon Cancer | 34.6 ± 5.9 | [1] |
| HT29 | Human Colon Cancer | 30.1 ± 4.0 | [1] |
| Human Osteosarcoma Cells | Bone Cancer | 25–50 | [1] |
Mechanisms of Action in Cancer
Research into the molecular mechanisms underlying this compound's anticancer activity has identified its influence on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Inhibition of the AKT Signaling Pathway
One of the primary mechanisms of this compound-induced apoptosis is through the inhibition of the Akt signaling pathway.[2] In osteosarcoma cells, this compound treatment leads to a decrease in the phosphorylation of Akt at both the Thr308 and Ser473 sites.[2] This inactivation of Akt triggers a cascade of downstream events, including the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 9, ultimately leading to programmed cell death.[2] Furthermore, this compound has been shown to down-regulate the expression of Inhibitors of Apoptosis Proteins (IAPs), such as cIAP1, XIAP, and survivin, which further promotes apoptosis.[2]
Suppression of KRAS Expression
This compound, along with related compounds grifolin and confluentin (B1159164), has been identified for its novel biological activity in down-regulating the expression of the oncogene KRAS in human colon cancer cells.[1][3][4] While the precise mechanism for this compound is still under investigation, studies on the related compound confluentin show that it inhibits the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1] This disruption is believed to suppress KRAS expression. Notably, unlike confluentin, this compound itself does not appear to bind directly to KRAS RNA.[1]
Other Preliminary Biological Activities
Beyond its anticancer properties, this compound has been screened for a variety of other biological effects.
-
Antioxidant Activity : Derivatives of this compound have demonstrated potent antioxidative properties, in some cases more powerful than conventional antioxidants like alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA).[5]
-
Anti-inflammatory Activity : this compound and its derivatives have been shown to possess anti-inflammatory properties, including the ability to inhibit nitric oxide production.[5]
-
Antibacterial Activity : Early studies have documented antibacterial activities of this compound against pathogens such as Bacillus cereus and Enterococcus faecalis.[1]
-
Tyrosinase Inhibitory Activity : this compound has been reported to exhibit tyrosinase inhibitory activity, suggesting potential applications in preventing skin pigmentation.[5]
Experimental Protocols
This section details the methodologies for the key in vitro assays used in the preliminary biological screening of this compound.
General Workflow for Screening
The initial screening of a natural product like this compound typically follows a systematic workflow, from extraction to the identification of specific biological activities and mechanisms of action.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of this compound on cancer cell lines.[6]
-
Cell Seeding : Cancer cells (e.g., HeLa, SW480, HT29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[7]
-
Compound Treatment : Cells are treated with various concentrations of this compound (e.g., 0.625 to 80 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 hours.[6]
-
MTT Addition : The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.[8][9]
-
Incubation : The plate is incubated for 2-4 hours, during which metabolically active cells reduce the MTT to insoluble purple formazan (B1609692) crystals.
-
Solubilization : A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement : The absorbance is read on a microplate reader at approximately 570 nm.[8] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Antioxidant (DPPH Radical Scavenging) Assay
This assay measures the capacity of this compound to scavenge free radicals.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol (B129727) or ethanol.[10][11]
-
Reaction Mixture : The test sample (this compound at various concentrations) is mixed with the DPPH solution.[10]
-
Incubation : The mixture is incubated in the dark at room temperature for approximately 30 minutes.[10][11]
-
Absorbance Measurement : The absorbance of the solution is measured spectrophotometrically, typically at 517 nm.[10] The discoloration of the purple DPPH solution to a light yellow indicates the scavenging potential of the compound. The percentage of radical scavenging activity is calculated relative to a control.[11]
Anti-inflammatory (Nitric Oxide Inhibition) Assay
This assay determines this compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines.
-
Cell Culture : RAW 264.7 macrophage cells are seeded in 96-well plates.[12]
-
Pre-treatment : The cells are pre-treated with various concentrations of this compound for about 1 hour.[13]
-
Stimulation : Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the cells are incubated for another 24 hours.[12][14]
-
Nitrite (B80452) Measurement : The amount of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[14]
-
Absorbance Reading : The absorbance is measured at approximately 540 nm.[14][15] The quantity of nitrite is determined from a sodium nitrite standard curve, and the percentage of NO inhibition is calculated.
-
Viability Check : A parallel MTT assay is often performed to ensure that the observed inhibition of NO is not due to cytotoxicity of the compound.[12]
Conclusion
The preliminary biological screening of this compound has established it as a natural product with significant therapeutic potential, particularly in oncology. Its demonstrated ability to induce apoptosis in cancer cells through the inhibition of the AKT pathway and to suppress the expression of the KRAS oncogene highlights its promise as a lead compound. Further research, including in vivo studies and toxicological assessments, is warranted to fully elucidate its pharmacological profile and advance its potential development into a clinically effective agent. The diverse activities of this compound also suggest that it may have applications in treating inflammatory conditions and diseases related to oxidative stress.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. mdpi.com [mdpi.com]
- 11. iomcworld.com [iomcworld.com]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Neogrifolin: A Technical Guide for Researchers
An In-depth Review of the Bioactive Properties and Therapeutic Potential of a Promising Natural Compound
Neogrifolin, a naturally occurring phenolic compound, has emerged as a subject of significant interest within the scientific community due to its diverse and potent pharmacological activities. Isolated from various mushroom species, particularly of the genus Albatrellus, this compound has demonstrated promising anti-cancer, antioxidant, and other therapeutic properties in a range of preclinical studies. This technical guide provides a comprehensive overview of the known pharmacological activities of this compound, detailing the experimental methodologies used to elucidate its effects and summarizing the quantitative data from key studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Anti-Cancer Activity
This compound has exhibited significant cytotoxic effects against several human cancer cell lines, positioning it as a potential candidate for further oncology research. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis and the downregulation of key oncogenic pathways.
Quantitative Anti-Cancer Data
The inhibitory effects of this compound on the viability of various cancer cell lines have been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | 30.1 ± 4.0 | [1] |
| SW480 | Human Colon Adenocarcinoma | 24.3 ± 2.5 | [1] |
| HT29 | Human Colon Adenocarcinoma | 34.6 ± 5.9 | [1] |
| Human Osteosarcoma Cells | Osteosarcoma | 25–50 | [2] |
Key Mechanisms of Anti-Cancer Action
Downregulation of KRAS Expression: this compound has been shown to suppress the expression of the KRAS protein, a frequently mutated oncogene in human cancers.[3] This activity is significant as KRAS mutations are known to drive tumor growth and resistance to therapy.
Induction of Apoptosis: Studies have indicated that this compound induces programmed cell death, or apoptosis, in cancer cells. This process is mediated through the activation of caspases, a family of proteases that are central to the apoptotic pathway. Specifically, this compound has been shown to activate caspases 3 and 9, leading to the execution of the apoptotic program.
Experimental Protocols
Cell Viability (MTT) Assay:
The anti-proliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1.5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.625 to 80 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 hours.
-
MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with this compound at a concentration known to induce apoptosis (e.g., 50 µM) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Adherent cells are detached, and both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for KRAS Expression:
The effect of this compound on protein expression can be determined by Western blotting.
-
Cell Lysis: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for KRAS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Antioxidant Activity
This compound and its derivatives have demonstrated notable antioxidant properties, suggesting a potential role in combating oxidative stress-related conditions.
Quantitative Antioxidant Data
The antioxidant activity of this compound derivatives has been shown to be more potent than some standard antioxidants. For instance, 3-hydroxythis compound (B12399936) and 1-formyl-3-hydroxy-neogrifolin exhibited stronger antioxidative properties than alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA).[4]
Experimental Protocol
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
This assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: A solution of DPPH in the same solvent is prepared. The this compound solution at various concentrations is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
References
- 1. New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Neogrifolin: A Preliminary Mechanistic Exploration for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a natural compound isolated from the polypore mushroom Albatrellus flettii, has emerged as a molecule of interest in oncology research. Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its impact on key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of new therapeutic agents.
Data Presentation: Cytotoxic Activity of this compound
Quantitative analysis of this compound's anti-proliferative effects has been conducted on several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 30.1 ± 4.0 | [1][2] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [1][2] |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [1][2] |
| Human Osteosarcoma Cells | Osteosarcoma | 25–50 | [2][3] |
Core Mechanisms of Action: Current Findings
Preliminary investigations into the molecular mechanisms underlying this compound's anti-cancer activity have identified several key cellular processes that are modulated by this compound. These include the downregulation of the KRAS oncoprotein, induction of apoptosis, and potential anti-inflammatory effects.
Downregulation of KRAS Expression
The KRAS gene is a frequently mutated oncogene in human cancers, and its protein product plays a critical role in cell proliferation and survival. Studies have shown that this compound can suppress the expression of KRAS in human colon cancer cells.[2][3][4] This effect is significant as targeting KRAS has been a long-standing challenge in cancer therapy.
References
- 1. Design and Synthesis of Novel Reactive Oxygen Species Inducers for the Treatment of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Neogrifolin: A Review of Its Anticancer Properties and Mechanisms of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neogrifolin, a natural compound isolated from the medicinal mushroom Albatrellus flettii, has emerged as a molecule of interest in cancer research.[1][2] Belonging to the class of prenylphenols, this compound, alongside its structural analogs Grifolin and Confluentin (B1159164), has demonstrated significant biological activity, particularly in the context of oncology. This document provides a comprehensive review of the current state of this compound research, focusing on its quantitative biological effects, the experimental methodologies used to determine these effects, and the signaling pathways through which it exerts its anticancer activity.
Quantitative Biological Data
The primary cytotoxic effects of this compound have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [2] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [2][3] |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [2][3] |
| Human Osteosarcoma Cells | Bone Cancer | 25–50 | [2] |
These values indicate that this compound exhibits moderate cytotoxic activity against a range of cancer cell types.
Key Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating this compound's bioactivity.
Extraction and Isolation of this compound
-
Source Material: Fruiting bodies of the terrestrial polypore mushroom Albatrellus flettii.[1][4]
-
Extraction: Specimens are sequentially extracted using 80% ethanol, followed by 50% methanol, water, and 5% NaOH.[2]
-
Fractionation and Isolation: Bioassay-guided fractionation is employed to isolate the active compounds. This process involves techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a reverse-phase C18 column.[2]
-
Structure Elucidation: The chemical structures of the isolated compounds, including this compound, are confirmed using Mass Spectrometry and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4]
Cell Viability Assay (MTT Assay)
-
Cell Lines: HeLa (human cervical cancer), SW480, and HT29 (human colon cancer) cells.[2]
-
Treatment: Cells are treated with a range of this compound concentrations (from 0.625 µM to 80 µM) for 48 hours. A 0.1% DMSO solution is used as a vehicle control.[2][5]
-
Assay Principle: The cytotoxic MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to determine cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[5]
-
Data Analysis: The absorbance of the formazan product is measured, and the data is expressed relative to the control (100% viability). IC50 values are calculated from the dose-response curves.[2]
Apoptosis and Cell Cycle Analysis
While detailed protocols for this compound's specific effects on apoptosis are mentioned in the context of its analogs, previous studies have shown it induces the release of cytochrome c and activates caspases 3 and 9, leading to apoptosis.[2] The general methodologies for these analyses are as follows:
-
Flow Cytometry: Used to assess apoptosis by staining cells with markers like Annexin V and propidium (B1200493) iodide. It is also used for cell cycle analysis by quantifying DNA content.
-
Western Blot Analysis: Employed to detect the expression levels of key proteins involved in apoptosis (e.g., cleaved caspases, Bax, Bcl-2) and cell cycle regulation.
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are attributed to its ability to modulate specific cellular signaling pathways. The primary mechanisms identified are the induction of apoptosis and the suppression of the oncogenic KRAS protein.
Induction of Apoptosis
This compound has been shown to trigger the intrinsic pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, ultimately leading to programmed cell death.[2]
Caption: this compound-induced apoptotic pathway.
Suppression of KRAS Expression
A novel biological activity identified for this compound is its ability to down-regulate the expression of the KRAS protein in human colon cancer cells.[1][2] The KRAS gene is a frequently mutated oncogene in many cancers, making it a critical therapeutic target. While the precise mechanism of suppression by this compound is still under investigation, research on the related compound Confluentin provides a potential model. Confluentin has been shown to inhibit the physical interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1), a protein that regulates KRAS expression.[1] This suggests a potential mechanism where this compound could interfere with the post-transcriptional regulation of KRAS.
Caption: Proposed mechanism for KRAS suppression.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cell viability effects against several cancer cell lines. Its mechanisms of action involve the induction of apoptosis through the caspase cascade and the down-regulation of the key oncoprotein KRAS. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating its therapeutic potential.
Further investigations are warranted to:
-
Fully delineate the signaling pathway through which this compound suppresses KRAS expression.
-
Evaluate the in vivo efficacy and safety of this compound in preclinical animal models.
-
Explore potential synergistic effects of this compound with existing chemotherapeutic agents.
The continued study of this compound and its derivatives could lead to the development of novel and effective cancer therapies.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Identifying Novel Therapeutic Targets of Neogrifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, has demonstrated significant anti-cancer properties. Its ability to modulate key signaling pathways involved in cell proliferation, survival, and oncogenesis makes it a compelling candidate for further investigation as a novel therapeutic agent. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on identifying and validating its therapeutic targets. We present quantitative data on its bioactivity, detailed experimental protocols for its study, and visualizations of the signaling pathways it perturbs.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The cytotoxic and anti-proliferative effects of this compound have been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [1] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [1] |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [1] |
| U2OS | Osteosarcoma | 25-50 | [2] |
| MG63 | Osteosarcoma | 25-50 | [2] |
Table 1: IC50 Values of this compound in Human Cancer Cell Lines. The data indicates that this compound exhibits potent cytotoxic effects against a range of cancer cell types.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting several critical signaling pathways that are frequently dysregulated in cancer. The primary pathways identified to date are the KRAS, ERK1/2, and Akt signaling cascades.
The KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are prevalent in many cancers, leading to a constitutively active protein that drives uncontrolled cell growth and proliferation.[1] this compound has been shown to suppress the expression of the KRAS protein in human colon cancer cells.[1][3] This effect is thought to occur at the translational level, as this compound does not appear to affect KRAS mRNA levels.[1] A key mechanism in this process may involve the inhibition of the interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1), a protein that regulates KRAS mRNA stability and translation.[1][3]
Figure 1: this compound's Impact on the KRAS Signaling Pathway. This diagram illustrates how this compound may suppress KRAS expression by interfering with the IMP1-mediated stabilization of KRAS mRNA.
The ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and cellular processes like proliferation, differentiation, and survival. Constitutive activation of the ERK1/2 pathway is a hallmark of many cancers. This compound's related compound, Grifolin, has been shown to directly bind to and inhibit the kinase activity of ERK1/2.[4][5] This inhibition leads to the downregulation of downstream targets like the transcription factor Elk-1, ultimately suppressing cancer cell metastasis.[4][5]
Figure 2: Inhibition of the ERK1/2 Signaling Pathway by this compound. The diagram shows the direct inhibitory effect of this compound (and its analogue Grifolin) on ERK1/2, a central kinase in the MAPK cascade.
The Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival, growth, and metabolism. It is often hyperactivated in cancer, promoting cell survival by inhibiting apoptosis and stimulating cell proliferation. This compound has been shown to inhibit the constitutively active Akt signaling pathway in osteosarcoma cells.[6] This inhibition leads to a decrease in the phosphorylation of downstream targets such as the Forkhead box protein O1 (FOXO1) and Glycogen Synthase Kinase 3 (GSK3), ultimately inducing apoptosis.[6]
Figure 3: this compound's Inhibition of the Akt Signaling Pathway. This diagram illustrates how this compound disrupts the Akt pathway, leading to the promotion of apoptosis and inhibition of cell survival.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, we provide the following detailed experimental protocols.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Human cancer cell lines (e.g., HeLa, SW480, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Neogrifolin from Albatrellus confluens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neogrifolin is a bioactive meroterpenoid found in mushrooms of the Albatrellus genus, notably Albatrellus confluens. This compound, along with its isomer grifolin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-cancer and anthelmintic activities.[1][2][3] this compound has been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of the AKT signaling pathway and the activation of caspases.[4] These promising bioactivities underscore the importance of establishing robust and efficient protocols for the extraction and purification of this compound to facilitate further research and drug development.
This document provides detailed methodologies for the extraction and purification of this compound from the fruiting bodies of Albatrellus confluens. The protocols described herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize key quantitative data related to the extraction and bioactivity of this compound and associated compounds from Albatrellus species.
Table 1: Extraction and Partitioning Yields from Albatrellus flettii
| Starting Material | Extraction Solvent | Crude Extract Yield | Partitioning Solvent | Recovered Solid Material | Reference |
| 70 g dried fruiting bodies | 80% Ethanol (B145695) | 7.1 g | Chloroform (B151607)/Water (1:1) | 3.2 g (in Chloroform) | [4] |
Table 2: Cytotoxic Activity (IC₅₀ Values) of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [4] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [4] |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [4] |
| Human Osteosarcoma Cells | Osteosarcoma | 25 - 50 | [4] |
Experimental Protocols
The following protocols detail the step-by-step procedures for the extraction and purification of this compound from Albatrellus confluens.
This protocol describes the initial extraction of this compound and other metabolites from the fungal biomass.
Materials:
-
Dried and powdered fruiting bodies of Albatrellus confluens
-
80% Ethanol
-
Filtering apparatus (e.g., Whatman filter paper)
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Maceration: Weigh the dried and powdered fruiting bodies of Albatrellus confluens. Submerge the powder in 80% ethanol at room temperature. The ratio of solvent to biomass can be optimized, but a common starting point is 10:1 (v/w).
-
Extraction: Allow the mixture to stand at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation to ensure thorough extraction.
-
Filtration: Filter the mixture through Whatman filter paper to separate the ethanolic extract from the solid fungal residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain a crude powdered extract. Store the crude extract at -20°C until further purification.[4]
This protocol is for the initial fractionation of the crude extract to separate compounds based on their polarity.
Materials:
-
Crude ethanolic extract
-
Chloroform
-
Distilled water
-
Separatory funnel
Procedure:
-
Resuspension: Resuspend the crude ethanolic extract in chloroform.
-
Partitioning: Transfer the chloroform suspension to a separatory funnel and add an equal volume of distilled water (1:1 ratio).
-
Extraction: Shake the separatory funnel vigorously for several minutes and then allow the layers to separate.
-
Collection: Collect the lower chloroform layer, which will contain this compound and other nonpolar to moderately polar compounds. The upper aqueous layer can be discarded or saved for other analyses.
-
Drying: Evaporate the chloroform from the collected layer to yield a solid residue.[4]
This section details the purification of this compound from the partitioned extract using size-exclusion and reverse-phase chromatography.
Part A: Sephadex LH-20 Size-Exclusion Chromatography
Materials:
-
Solid residue from liquid-liquid partitioning
-
Methanol (B129727) (HPLC grade)
-
Sephadex LH-20 resin
-
Chromatography column (e.g., 1000 x 26 mm i.d.)
-
Fraction collector
Procedure:
-
Sample Preparation: Dissolve the solid residue from the partitioning step in methanol to a high concentration (e.g., 80 mg/mL).
-
Column Packing and Equilibration: Pack the chromatography column with Sephadex LH-20 resin and equilibrate with methanol.
-
Sample Loading and Elution: Load the dissolved sample onto the column and elute with methanol at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL per fraction).
-
Bioassay-Guided Fractionation (Optional): If a bioassay is available (e.g., a cytotoxicity assay), screen the collected fractions to identify those containing the bioactive compound(s) of interest. Fractions containing this compound are typically identified through this method.[4]
Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
Materials:
-
Bioactive fractions from Sephadex LH-20 chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Semi-preparative HPLC system with a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse XBD-C18, 9.4 x 250 mm, 5 µm)
-
UV detector
Procedure:
-
Sample Preparation: Pool and concentrate the bioactive fractions from the Sephadex LH-20 column. Dissolve the residue in a suitable solvent for HPLC injection (e.g., methanol).
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 90% Acetonitrile.
-
Flow Rate: 2.0 mL/min
-
Detection: UV at 279 nm
-
-
Injection and Purification: Inject the sample onto the semi-preparative HPLC column and collect the peaks corresponding to this compound based on retention time. The identity and purity of the collected fractions should be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).[4]
Visualizations
The following diagrams illustrate the experimental workflow for this compound extraction and purification, and a simplified signaling pathway affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Albatrellus confluens (Alb. & Schwein.) Kotl. & Pouz.: Natural Fungal Compounds and Synthetic Derivatives with In Vitro Anthelmintic Activities and Antiproliferative Effects against Two Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Neogrifolin: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin is a naturally occurring phenolic isoprenoid that, along with its isomer grifolin, has garnered significant attention from the scientific community.[1] These compounds, primarily isolated from mushrooms of the genus Albatrellus, exhibit a range of promising biological activities, including antioxidant, antibacterial, anti-inflammatory, antitumor, and anticancer properties.[1][2][3][4][5][6] The compelling pharmacological profile of this compound makes it an attractive target for total synthesis, enabling further investigation of its therapeutic potential and the development of novel analogs.
This document provides a detailed overview of a regioselective de novo total synthesis of this compound. The presented methodology offers a straightforward and efficient route to this valuable natural product, starting from simple and commercially available starting materials.
Synthetic Strategy Overview
The total synthesis of this compound can be achieved through a regioselective strategy that relies on the controlled timing of allylation and cyclization reactions.[1] The key starting materials for this synthesis are ethyl acetoacetate (B1235776), ethyl crotonate, and farnesyl bromide.[1] The core of the strategy involves the construction of a farnesylated cyclohexane-1,3-dione intermediate, which is then aromatized to yield the final this compound product.[1]
A critical aspect of this synthesis is the regioselective introduction of the farnesyl group to avoid the formation of the isomeric grifolin.[1] This is accomplished by first performing a conjugate addition of ethyl acetoacetate to ethyl crotonate, followed by the farnesylation of the resulting intermediate.[1]
Experimental Protocols
The following protocols detail the key steps in the total synthesis of this compound.
Protocol 1: Synthesis of the Conjugate Addition Product (9a)
This protocol describes the Michael addition of ethyl acetoacetate to ethyl crotonate.
Materials:
-
Ethyl acetoacetate
-
Ethyl crotonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add ethyl acetoacetate dropwise at 0 °C.
-
After stirring for 30 minutes, add ethyl crotonate dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1M HCl until the pH is acidic.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product 9a.
Protocol 2: Synthesis of the Farnesylated Intermediate (9c)
This protocol details the farnesylation of the conjugate addition product.
Materials:
-
Conjugate addition product (9a)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Farnesyl bromide
-
Saturated ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF in a round-bottom flask, add a solution of the conjugate addition product (9a) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add farnesyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the farnesylated intermediate 9c.[1]
Protocol 3: Dieckman Condensation to form Cyclohexanedione (7c)
This protocol describes the intramolecular cyclization to form the key cyclohexanedione intermediate.
Materials:
-
Farnesylated intermediate (9c)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol (t-BuOH)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the farnesylated intermediate (9c) in tert-butanol, add potassium tert-butoxide.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Cool the reaction to room temperature and acidify with 1M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified if necessary.
Protocol 4: Decarboxylation and Aromatization to this compound
This protocol details the final steps to obtain this compound.
Materials:
-
Cyclohexanedione intermediate (7c)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Palladium on carbon (Pd/C), 10%
-
Toluene
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Saponification: To a solution of the cyclohexanedione intermediate in a mixture of THF and water, add lithium hydroxide. Stir at room temperature for 12 hours.
-
Protonation: Acidify the reaction mixture with 1M HCl.
-
Thermolysis (Decarboxylation): Extract the mixture with ethyl acetate, dry the organic layer, and concentrate. The crude product is then heated to induce decarboxylation.
-
Aromatization: The decarboxylated intermediate is dissolved in toluene, and 10% Pd/C is added. The mixture is heated to reflux for 24 hours.
-
Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the total synthesis of this compound.
| Step | Product | Starting Material(s) | Reagents and Conditions | Yield (%) | Reference |
| Conjugate Addition & Farnesylation | Farnesylated Intermediate (9c) | Ethyl acetoacetate, Ethyl crotonate, Farnesyl bromide | 1. NaOEt, EtOH; 2. NaH, DMF | 71 | [1] |
| Dieckman Condensation | Cyclohexanedione Intermediate | Farnesylated Intermediate (9c) | t-BuOK, t-BuOH, 90 °C, 16 h | - | [1] |
| Decarboxylation & Aromatization | This compound | Cyclohexanedione Intermediate | 1. Saponification, 2. Protonation, 3. Thermolysis, 4. Pd/C, Heat | - | [1] |
| Overall | This compound | Ethyl acetoacetate | - | 40 | [1] |
Note: The yield for the Dieckman condensation and the final decarboxylation/aromatization steps for the this compound synthesis are not explicitly separated in the reference. The overall yield from ethyl acetoacetate is reported as 40%.[1]
Visualizations
Synthetic Workflow for this compound
Caption: Regioselective total synthesis workflow for this compound.
This application note provides a comprehensive guide to the total synthesis of this compound, offering detailed protocols and a clear overview of the synthetic strategy. This information is intended to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in their efforts to access this biologically important molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]
- 6. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Neogrifolin using HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a farnesyl-5-methylresorcinol, is a natural compound isolated from fungi of the genus Albatrellus, such as Albatrellus flettii. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Accurate and precise quantification of this compound in various matrices, such as fungal extracts and biological samples, is crucial for pharmacological studies, quality control of natural products, and drug development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂O₂ | [1] |
| Molecular Weight | 328.5 g/mol | [1] |
| Appearance | Red oil | [2] |
| UV Maximum Absorbance (λmax) | 279 nm | [3] |
| ESI-MS [M+H]⁺ | m/z 329.3 | [3] |
I. Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in fungal extracts and other matrices where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation (from Albatrellus flettii fruiting bodies)
A detailed workflow for sample preparation is outlined below.
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 70% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 279 nm[3] |
| Retention Time | Approximately 13.5 minutes (may vary depending on the specific column and system)[3] |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Calibration Curve
Inject the working standard solutions and plot the peak area against the concentration to construct a calibration curve.
Quantitative Data Summary (HPLC-UV)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 98 - 103% |
II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices like plasma or tissue homogenates.
Experimental Protocol
1. Sample Preparation (from Plasma)
A detailed workflow for plasma sample preparation is provided below.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 40% B to 98% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | 329.3 → 177.1 (Quantifier), 329.3 → 135.1 (Qualifier) |
| MRM Transition (Internal Standard) | To be determined based on the chosen IS (e.g., a stable isotope-labeled this compound or a structurally similar compound) |
3. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
4. Calibration Curve
Prepare calibration standards by spiking blank plasma with the working standard solutions. Process these standards using the same sample preparation protocol as the unknown samples. Plot the peak area ratio (this compound/Internal Standard) against the concentration to construct the calibration curve.
Quantitative Data Summary (LC-MS/MS)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% (Intra-day), < 7% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | 92 - 108% |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Proper method validation should always be performed in the user's laboratory to ensure data quality and reliability.
References
Application Notes and Protocols for Assessing Neogrifolin Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the biological activities of Neogrifolin in cell-based assays. The primary focus is on its anti-cancer and anti-inflammatory properties.
Overview of this compound's Bioactivities
This compound, a natural compound isolated from mushrooms of the genus Albatrellus, has demonstrated a range of promising biological activities.[1] Primarily, it exhibits significant anti-cancer effects by inhibiting cell viability and inducing programmed cell death (apoptosis) in various cancer cell lines.[2][3] Additionally, this compound and its derivatives have shown anti-inflammatory and antioxidant properties.[1][2]
A notable mechanism of its anti-cancer action is the downregulation of KRAS expression, a key oncogene in many cancers.[3][4] Related compounds have been shown to interfere with the interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[3][4] Furthermore, studies on the structurally similar compound, grifolin, suggest that this compound may also modulate key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 and Akt pathways.[2][5]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 34.6 ± 5.9 | [2] |
| SW-480 | Colon Cancer | 24.3 ± 2.5 | [2] |
| HeLa | Cervical Cancer | 30.1 ± 4.0 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.[3][6][7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., HT-29, SW-480, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.625 µM to 80 µM.[7][8] Also, prepare a vehicle control (DMSO at the same concentration as the highest this compound dose) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control. Plot the viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around its IC50 value and a vehicle control for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (PI Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.[4]
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Human cancer cell lines
-
6-well cell culture plates
-
PI staining solution (containing RNase A)
-
70% ethanol (B145695) (ice-cold)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash them with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be represented in a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is for assessing the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
LPS (from E. coli)
-
Complete DMEM medium
-
96-well cell culture plates
-
Griess Reagent System
-
Sodium nitrite (for standard curve)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production is calculated relative to the LPS-only treated cells.
Visualizations: Signaling Pathways and Workflows
Caption: Putative anti-cancer signaling pathway of this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for the anti-inflammatory nitric oxide assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
Neogrifolin in vitro cytotoxicity testing protocols (MTT assay)
Application Notes: Neogrifolin In Vitro Cytotoxicity Testing
Introduction
This compound is a natural bioactive compound isolated from mushrooms such as Albatrellus flettii and Albatrellus confluens.[1][2] It has demonstrated significant anti-cancer properties, including the ability to induce apoptosis (programmed cell death) and inhibit cell viability in various cancer cell lines.[1][3] A crucial step in evaluating the anti-cancer potential of compounds like this compound is determining their cytotoxic effects in vitro. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenase enzymes, such as succinate (B1194679) dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) precipitate.[6] This conversion does not occur in dead cells. The formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the resulting purple solution is quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength between 570 and 590 nm.[7] The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[8]
Quantitative Data Summary: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines after a 48-hour treatment period, as determined by the MTT assay.[1][9]
| Cell Line | Cancer Type | IC50 Value (μM) | Incubation Time |
| SW480 | Colon Cancer | 24.3 ± 2.5 | 48 hours |
| HT29 | Colon Cancer | 34.6 ± 5.9 | 48 hours |
| HeLa | Cervical Cancer | 30.1 ± 4.0 | 48 hours |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol details the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
1. Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cancer cell line (e.g., SW480, HT29, HeLa)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. The solution should be filter-sterilized and protected from light.[10]
-
Sterile 96-well flat-bottom cell culture plates[10]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[7]
-
Humidified incubator (37°C, 5% CO2)[5]
2. Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cancer cells until they reach the logarithmic growth phase.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).[11] Incubate the plate for 24 hours to allow the cells to attach.[11]
Step 2: this compound Treatment
-
Prepare serial dilutions of this compound in culture medium from your stock solution. A suggested concentration range is 0.625 µM to 80 µM.[1]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest this compound concentration (e.g., 0.1% DMSO).[1] Also include an "untreated control" group with cells in medium only.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plate for the desired exposure time, for example, 48 hours.[1]
Step 3: MTT Incubation and Formazan Formation
-
Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[5][10]
-
Return the plate to the humidified incubator and incubate for 2 to 4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[5]
Step 4: Solubilization of Formazan Crystals
-
After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[7]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization of the formazan.[10]
Step 5: Absorbance Measurement and Data Analysis
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
Cell Viability (%) = (Mean OD of Treated Wells / Mean OD of Control Wells) x 100% [4]
-
-
Plot the cell viability percentage against the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that results in 50% cell viability.[12]
Visualizations
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, a potential antitumor natural product from the mushroom Albatrellus confluens, induces cell-cycle arrest in G1 phase via the ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
Investigating the Effect of Neogrifolin on KRAS Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various human cancers, including pancreatic, colorectal, and lung cancers, making it a critical target for cancer therapy.[1] Mutations in KRAS often lead to its continuous activation, driving downstream signaling pathways that promote cell growth, differentiation, and survival.[1] Recent therapeutic strategies have focused on inhibiting KRAS expression as a promising approach.[1][2] Neogrifolin, a natural compound isolated from the terrestrial polypore mushroom Albatrellus flettii, has been identified as a suppressor of KRAS expression in human colon cancer cells.[1][2][3][4] This document provides detailed application notes and protocols for investigating the effects of this compound on KRAS expression, based on published research.
Data Presentation
Table 1: In Vitro Anti-Cell Viability of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) |
| SW480 | Colon Adenocarcinoma | G12V Mutant | 34.6 ± 5.9 |
| HT29 | Colon Adenocarcinoma | Wild-Type | 30.1 ± 4.0 |
| HeLa | Cervical Cancer | - | 24.3 ± 2.5 |
Data compiled from Yaqoob et al., 2020.[1][2][5][6]
Table 2: Effect of this compound on KRAS Expression in SW480 Cells
This table presents the relative KRAS protein expression in SW480 human colon cancer cells (G12V KRAS mutation) after treatment with 50 µM this compound.
| Treatment Duration | Relative KRAS Protein Expression (Normalized to GAPDH) | Statistical Significance (vs. DMSO control) |
| 24 hours | Inhibitory pattern observed | Not statistically significant |
| 48 hours | Significant inhibition | p < 0.01 |
Data from Yaqoob et al., 2020.[1]
Signaling Pathways and Experimental Workflow
KRAS Signaling and Proposed Point of Intervention for this compound
Caption: Proposed mechanism of this compound's effect on KRAS expression.
General Experimental Workflow
Caption: A typical experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SW480, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 50 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.625 µM to 80 µM.[1][2][7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis for KRAS Expression
This protocol is for detecting changes in KRAS protein levels following this compound treatment.
Materials:
-
SW480 cells
-
6-well plates
-
This compound (50 µM final concentration)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-KRAS and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SW480 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 50 µM this compound or DMSO (vehicle control) for 24 and 48 hours.[7]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-KRAS antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-GAPDH antibody as a loading control.
-
Quantify band intensities and normalize KRAS expression to GAPDH.
Protocol 3: Quantitative Real-Time PCR (qPCR) for KRAS mRNA Levels
This protocol is for quantifying the effect of this compound on KRAS mRNA expression.
Materials:
-
SW480 cells treated as in Protocol 2.
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR primers for KRAS and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Procedure:
-
Treat cells as described in the Western Blot protocol (steps 1-2).
-
Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers for KRAS and GAPDH.
-
Run the qPCR reaction on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCt method, normalizing the KRAS mRNA level to the GAPDH mRNA level. Express the results relative to the DMSO-treated control.
Mechanism of Action Insights
Studies have shown that this compound and its analogs, Grifolin and Confluentin (B1159164), suppress KRAS expression in both mutant (SW480) and wild-type (HT29) human colon cancer cell lines.[1][5] While the exact mechanism for this compound is still under investigation, a related compound, Confluentin, was found to inhibit the physical interaction between KRAS RNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1][4] IMP1 is known to regulate KRAS mRNA expression.[1][4] Interestingly, this compound itself did not appear to directly bind to KRAS RNA or inhibit the IMP1-KRAS RNA interaction in the same manner as Confluentin, suggesting its mechanism for suppressing KRAS expression may differ or be indirect.[1][7]
Conclusion
This compound presents a promising natural compound for the development of anti-cancer therapies targeting KRAS. The protocols and data provided herein offer a framework for researchers to further investigate its mechanism of action and potential therapeutic applications. Further studies are warranted to elucidate the precise molecular interactions through which this compound downregulates KRAS expression and to evaluate its efficacy in preclinical and clinical settings.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms | MDPI [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Western Blot Analysis of Neogrifolin-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, has demonstrated significant anti-cancer properties. It has been shown to inhibit the viability of various cancer cell lines and induce programmed cell death. Western blot analysis is a critical technique for elucidating the molecular mechanisms underlying this compound's effects by detecting changes in the expression levels of key proteins involved in critical signaling pathways. These application notes provide a detailed protocol for performing Western blot analysis on cancer cells treated with this compound, along with data on its effects on cell viability and protein expression.
Introduction
This compound has emerged as a promising natural compound with anti-tumor activities. Studies have shown that it can suppress the expression of oncogenes such as KRAS in human colon cancer cells and induce apoptosis through the activation of caspases.[1] Understanding the specific molecular pathways affected by this compound is crucial for its development as a potential therapeutic agent. Western blot analysis allows for the sensitive and specific detection of changes in protein expression, providing valuable insights into the compound's mechanism of action. This document outlines the necessary protocols to investigate the effects of this compound on cancer cells, focusing on the analysis of proteins involved in apoptosis and cell signaling.
Key Signaling Pathways Modulated by this compound and Related Compounds
This compound and its analogue, Grifolin, have been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[2][3] While more research is needed to fully elucidate the pathways affected by this compound specifically, studies on Grifolin provide a strong basis for investigation.
-
Apoptosis Pathway: this compound has been observed to induce the release of cytochrome c and activate caspase-3 and caspase-9, key executioners of apoptosis.[1] Western blot analysis can be used to measure the levels of cleaved (active) forms of these caspases.
-
KRAS Signaling: A notable effect of this compound is the suppression of KRAS expression in colon cancer cells.[4] KRAS is a frequently mutated oncogene that drives tumor growth, making its downregulation a significant anti-cancer mechanism.
-
PI3K/Akt/mTOR Pathway: The related compound Grifolin is known to inactivate the Akt pathway, which is a central regulator of cell survival and proliferation.[2] Investigating the phosphorylation status of Akt and its downstream targets can reveal if this compound shares this mechanism.
-
MAPK/ERK Pathway: The ERK1/2 pathway, another critical regulator of cell proliferation and survival, is also inhibited by Grifolin.[2][3] Western blotting for phosphorylated and total ERK1/2 can determine the impact of this compound on this pathway.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | |
| SW480 | Colon Cancer | 34.6 ± 5.9 | |
| HT29 | Colon Cancer | 30.1 ± 4.0 | |
| Human Osteosarcoma | Bone Cancer | 25 - 50 |
Table 2: Effect of this compound on Protein Expression in Colon Cancer Cells
This table summarizes the observed changes in the expression of key proteins in human colon cancer cells following treatment with this compound, as determined by Western blot analysis.
| Target Protein | Cancer Cell Line | Treatment Condition | Observed Effect | Citation |
| KRAS | SW480 (KRAS mutant) | 50 µM this compound for 48h | Suppression of expression | [5][6] |
| KRAS | HT29 (KRAS wild-type) | 20 µM and 50 µM this compound for 48h | Suppression of expression | [5][6] |
| Cleaved Caspase-3 | SW480 | Not specified | Increased expression |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
A crucial first step is to determine the optimal concentration and treatment duration of this compound for the specific cancer cell line being investigated. This is typically achieved using a cell viability assay.
1.1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in fresh culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80 µM).[7] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.
-
Treatment: Remove the old medium and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
1.2. Cell Treatment for Western Blot Analysis
-
Cell Seeding: Seed cells in 6-well plates at a density of 2.5 x 10⁵ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., IC50 and a lower concentration) for the selected time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO-treated) group.
Protocol 2: Protein Extraction (Cell Lysis)
-
Washing: Place the culture dish on ice. Aspirate the treatment medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS. Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scraping: Use a cold plastic cell scraper to scrape the adherent cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Agitation: Maintain the lysate on ice and agitate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
Protocol 3: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Protocol 4: Western Blotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-KRAS, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH, or anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
-
Signal Detection: Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH) to correct for loading differences. Express the results as a fold change relative to the vehicle control.
Visualizations
Caption: Proposed signaling pathways affected by this compound in cancer cells.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms [mdpi.com]
- 6. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Antimicrobial Potential of Neogrifolin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin is a naturally occurring prenylphenol compound predominantly isolated from mushrooms of the Albatrellus genus, such as Albatrellus flettii and Albatrellus ovinus.[1][2] While extensively studied for its anti-cancer properties, emerging research has highlighted its potential as an antimicrobial agent. This document provides detailed application notes and experimental protocols for assessing the antimicrobial activity of this compound against a range of microbial pathogens. The information is intended to guide researchers in the systematic evaluation of this promising natural product.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.5 g/mol |
| Appearance | Reported as a red oil in some isolations. |
| Solubility | Soluble in organic solvents such as methanol (B129727) and DMSO. |
Quantitative Antimicrobial Activity of this compound
The antimicrobial efficacy of this compound has been quantified against specific Gram-positive bacteria. The available Minimum Inhibitory Concentration (MIC) data is summarized below. Further research is required to establish its activity against a broader spectrum of microorganisms, including Gram-negative bacteria and fungi.
| Test Organism | Strain | MIC (µg/mL) | MIC (µM) |
| Bacillus cereus | Not Specified | 20 | ~60.9 |
| Enterococcus faecalis | Not Specified | 0.5 | ~1.5 |
Data sourced from a study by Liu et al. (2010).[1][2]
Postulated Antimicrobial Mechanisms of Action
The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on the known activities of other phenolic compounds, several potential mechanisms can be proposed for investigation.[3] These include:
-
Disruption of Cell Membrane Integrity: Phenolic compounds are known to interact with the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately cell death.
-
Inhibition of Key Microbial Enzymes: this compound may act as an inhibitor of essential microbial enzymes, such as those involved in cell wall synthesis (e.g., peptidoglycan synthesis in bacteria) or ergosterol (B1671047) synthesis in fungi.
-
Interference with Nucleic Acid Synthesis: Some antimicrobial compounds can inhibit enzymes crucial for DNA replication and transcription, such as topoisomerases.
Further research is necessary to validate these hypotheses and to identify the specific molecular targets of this compound in microbial cells.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the procedure to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration and mix well.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in appropriate broth.
-
Dilute the culture to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be determined by eye or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Assessment of Antimicrobial Activity using Kirby-Bauer Disk Diffusion Assay
This method provides a qualitative assessment of the susceptibility of a microorganism to this compound.
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Materials:
-
This compound solution
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
Sterile swabs
-
Calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar. A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.
Caption: Workflow for the biofilm inhibition assay.
Materials:
-
This compound
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Microbial cultures
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of this compound in TSB supplemented with glucose in a 96-well plate.
-
Inoculation: Add a standardized microbial suspension to each well. Include a growth control without this compound.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Carefully discard the medium and wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the stain from the adherent biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100
Potential Signaling Pathways for Investigation
Given that this compound affects signaling pathways in eukaryotic cancer cells, it is plausible that it may also interfere with microbial signaling.[4][5] Future research could explore its effects on:
-
Bacterial Quorum Sensing: This cell-to-cell communication system regulates virulence and biofilm formation. Investigating this compound's impact on quorum sensing pathways could reveal a novel antimicrobial mechanism.
-
Fungal Morphogenesis: The transition between yeast and hyphal forms in fungi like Candida albicans is a key virulence factor and is controlled by specific signaling pathways. Assessing this compound's effect on this transition could be a valuable area of study.
Caption: Potential microbial signaling pathways for this compound investigation.
Conclusion
This compound demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria. The provided protocols offer a standardized framework for further investigation into its antimicrobial spectrum, potency, and mechanism of action. Elucidating its specific molecular targets and effects on microbial signaling pathways will be crucial for its potential development as a novel therapeutic agent.
References
- 1. Antibacterial compounds from mushrooms I: a lanostane-type triterpene and prenylphenol derivatives from Jahnoporus hirtus and Albatrellus flettii and their activities against Bacillus cereus and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial compounds from mushrooms I: a lanostane-type triterpene and prenylphenol derivatives from Jahnoporus hirtus and Albatrellus flettii and their activities against Bacillus cereus and Enterococcus faecalis. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Neogrifolin's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the anti-inflammatory properties of Neogrifolin. The protocols detailed below cover essential in vitro and in vivo assays to characterize the compound's mechanism of action and efficacy.
Introduction
This compound, a farnesyl phenolic compound isolated from mushrooms of the genus Albatrellus, has garnered interest for its potential therapeutic properties. While much of the research has focused on its anti-cancer activities, emerging evidence suggests that this compound and its structural analogs, such as Grifolin, also possess significant anti-inflammatory effects. The primary mechanism of action is believed to be through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
This document outlines detailed protocols to assess this compound's ability to inhibit these inflammatory markers and pathways, providing a framework for its preclinical evaluation as a potential anti-inflammatory agent.
Data Presentation
The following tables summarize quantitative data on the anti-inflammatory effects of this compound and its analog Grifolin. This data is provided for illustrative purposes to guide experimental design and interpretation.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite (B80452) | 23.3 |
Table 2: Illustrative In Vitro Anti-inflammatory Activity of Grifolin
| Assay | Cell Line | Stimulant | Measured Parameter | IC50 Value (µM) |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | ~15-25 |
| IL-6 Production | RAW 264.7 | LPS | IL-6 | ~20-30 |
| IL-1β Production | RAW 264.7 | LPS | IL-1β | ~20-30 |
Table 3: Illustrative In Vivo Anti-inflammatory Activity of Grifolin in Carrageenan-Induced Paw Edema Model
| Animal Model | Treatment | Dosage (mg/kg) | Time Point (hours) | Paw Edema Inhibition (%) |
| Rat | Grifolin (i.p.) | 10 | 3 | ~25-35 |
| Rat | Grifolin (i.p.) | 30 | 3 | ~45-55 |
| Rat | Indomethacin (p.o.) | 10 | 3 | ~50-60 |
Note: i.p. - intraperitoneal; p.o. - oral administration. Data for Grifolin is presented to suggest the potential dose-dependent anti-inflammatory effects of related compounds in vivo.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's Proposed Anti-inflammatory Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo (Carrageenan-Induced Paw Edema) Workflow.
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages
This protocol details the steps to assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
1.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well for NO and cytokine assays, or in 6-well plates at 1 x 10⁶ cells/well for Western blot analysis. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (from E. coli) to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plates for 24 hours.
1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
-
Assay Procedure:
-
After the 24-hour incubation, transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve.
-
1.3. Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation and centrifuge to remove any cell debris.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits to quantify the concentration of each cytokine in the supernatants.[1]
1.4. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
Protein Extraction:
-
After the 24-hour incubation, wash the cells in the 6-well plates twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford protein assay kit.[2]
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used acute inflammation model to evaluate the in vivo anti-inflammatory activity of this compound.[3]
2.1. Animals
-
Species: Male Wistar rats or Swiss albino mice.
-
Weight: 180-220 g for rats, 20-25 g for mice.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
2.2. Experimental Procedure
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline with 0.5% Tween 80)
-
This compound (e.g., 10, 30, 100 mg/kg, administered intraperitoneally or orally)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, oral)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer this compound or the vehicle 60 minutes before the carrageenan injection. Administer the positive control as per its known pharmacokinetic profile.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Data Analysis:
-
Calculate the paw edema volume by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound's anti-inflammatory properties. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's mechanism of action, determine its efficacy, and gather essential data for its further development as a potential therapeutic agent for inflammatory diseases. It is recommended to perform dose-response studies to determine the optimal concentrations and dosages for this compound's anti-inflammatory effects.
References
Using Neogrifolin as a Molecular Probe for Pathway Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, has emerged as a valuable molecular probe for the investigation of cellular signaling pathways implicated in cancer and other diseases. Its ability to selectively modulate the activity of key proteins makes it a powerful tool for dissecting complex biological processes. These application notes provide a comprehensive overview of this compound's known molecular interactions and offer detailed protocols for its use in pathway analysis.
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanisms of action involve the inhibition of critical survival pathways, including the PI3K/AKT and KRAS signaling cascades. By interfering with these pathways, this compound can induce cell death and suppress tumor growth, making it a compound of interest for drug development and a useful probe for studying the intricacies of cancer cell signaling.
Molecular Profile of this compound
This compound's utility as a molecular probe stems from its defined effects on specific cellular targets. The following table summarizes its cytotoxic activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24.3 ± 2.5 | [1] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [1] |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [1] |
| MG63 | Osteosarcoma | 25-50 | [2] |
| U2OS | Osteosarcoma | 25-50 | [2] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to primarily impact the PI3K/AKT and KRAS signaling pathways. Its inhibitory actions on these pathways lead to downstream effects on cell proliferation, survival, and apoptosis. While direct studies on this compound's effect on the MAPK/ERK pathway are emerging, its structural analogue, Grifolin, is a known inhibitor of this pathway, suggesting a similar potential for this compound.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. This compound has been demonstrated to inhibit the constitutive activation of this pathway in osteosarcoma cells. This inhibition leads to the dephosphorylation of AKT and its downstream targets, such as the Forkhead box protein O (FOXO) transcription factors and Glycogen Synthase Kinase 3 (GSK3).
KRAS Signaling Pathway
KRAS is a frequently mutated oncogene that drives tumor growth. This compound has been shown to suppress the expression of KRAS in human colon cancer cells.[1][3] This downregulation of KRAS contributes to the anti-proliferative effects of this compound. The precise upstream mechanism by which this compound regulates KRAS expression is an active area of investigation.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound as a molecular probe to investigate its effects on cell viability, protein expression and phosphorylation, and apoptosis.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol is used to determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-KRAS, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Conclusion
This compound is a potent and specific molecular probe for interrogating key signaling pathways involved in cancer cell proliferation and survival. Its inhibitory effects on the PI3K/AKT and KRAS pathways provide researchers with a valuable tool to study the mechanisms of tumorigenesis and to identify potential therapeutic targets. The detailed protocols provided herein will enable scientists to effectively utilize this compound in their research to further elucidate the complex signaling networks that govern cell fate. As research continues, the full potential of this compound as a molecular probe for pathway analysis will undoubtedly be further realized.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Improving Neogrifolin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Neogrifolin in in vitro assays, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound and should be dissolved in an organic solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.[1][2] For biological assays, a stock solution of up to 50 mM in DMSO has been successfully used.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[3] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to ensure the DMSO concentration does not affect your experimental results.[4][5][6]
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a hydrophobic compound's stock solution into an aqueous buffer is a common issue.[3] This can be caused by exceeding the solubility limit of this compound in the final medium. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common solvent, other options like ethanol (B145695) can be used.[3] However, ethanol may exhibit higher cytotoxicity at similar concentrations.[6] If considering an alternative solvent, it is essential to perform thorough validation to ensure it does not interfere with your assay or harm your cells.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation during your experiments.
Issue: this compound, dissolved in DMSO, precipitates out of solution upon dilution into the cell culture medium.
Step 1: Visual Confirmation and Solubility Test
-
Action: Before treating your cells, perform a small-scale test by diluting your this compound stock solution to the final desired concentration in your cell culture medium.
-
Observation: Visually inspect the solution for any signs of cloudiness or precipitate formation immediately after dilution and after incubation under your experimental conditions (e.g., 37°C, 5% CO2).[7] You can also centrifuge a small sample to see if a pellet forms.[3]
Step 2: Optimize Your Dilution Protocol
-
Problem: Adding a small volume of highly concentrated stock solution directly into a large volume of aqueous medium can cause the compound to "crash out" of solution.
-
Solution: Serial Dilution. Instead of a single dilution step, perform a series of intermediate dilutions. This gradual decrease in solvent concentration helps to keep the compound in solution.[3]
Step 3: Check Final Solvent Concentration
-
Problem: The final concentration of your organic solvent (e.g., DMSO) might be too low to maintain this compound's solubility. However, high concentrations can be toxic to cells.
-
Solution: Ensure your final DMSO concentration is within the recommended range (ideally ≤ 0.5%).[3] If you need a higher concentration of this compound, you may need to tolerate a slightly higher DMSO concentration, but this must be validated with a vehicle control.
Step 4: Consider Media Components and Temperature
-
Problem: Components in the cell culture medium, such as salts and proteins (especially in serum-containing media), can affect the solubility of your compound.[7] Temperature shifts, like moving the medium from the refrigerator to a 37°C incubator, can also cause precipitation of media components, which might be mistaken for your compound precipitating.[8]
-
Solution: Pre-warm your media to the experimental temperature before adding the this compound solution.[7] If you suspect media components are the issue, you could try a simplified buffer to test solubility.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound against various human cancer cell lines, as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| HeLa | Cervical Carcinoma | 24.3 ± 2.5 | 48 hours | [2] |
| SW480 | Colon Adenocarcinoma | 34.6 ± 5.9 | 48 hours | [2] |
| HT29 | Colon Adenocarcinoma | 30.1 ± 4.0 | 48 hours | [2] |
| Human Osteosarcoma | Osteosarcoma | 25–50 | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM).[2]
-
Vortex/Sonicate: Vortex the solution vigorously or use a sonicator to ensure the this compound is completely dissolved. The solution should be clear and free of visible particles.[3]
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[3]
Protocol 2: Cell Treatment with this compound
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 50 mM stock 1:100 in medium to get a 500 µM solution.
-
Use this intermediate dilution to prepare your final desired concentrations for cell treatment.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).[2]
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis, which may involve the inhibition of pro-survival signaling pathways such as the Akt pathway.[2]
Caption: this compound may induce apoptosis by inhibiting the Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Neogrifolin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of neogrifolin in cell culture media. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
While specific long-term stability data for this compound in cell culture media is not extensively published, existing research demonstrates its biological activity in cancer cell lines when incubated for periods of 48 hours.[1][2][3] This suggests that this compound retains sufficient stability to exert its effects within this timeframe under standard cell culture conditions (37°C, 5% CO2). However, for experiments extending beyond 48 hours, or for highly sensitive assays, it is recommended to perform a stability assessment.
Q2: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of a compound in cell culture media, including:
-
Media Composition: Components such as serum proteins, pH, and the presence of reducing or oxidizing agents can interact with the compound.[4] Different basal media like DMEM and RPMI-1640 have unique formulations that could differentially impact stability.[5][6]
-
Incubation Time and Temperature: Extended incubation at 37°C can lead to the degradation of less stable compounds.[7]
-
Light Exposure: Some compounds are light-sensitive. It is good practice to minimize the exposure of this compound-containing media to light.
-
Presence of Cells: Cellular metabolism can modify or degrade the compound.
Q3: How can I determine the stability of this compound in my specific cell culture setup?
To definitively assess the stability of this compound in your experimental conditions, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium of choice (with and without cells) and quantifying its concentration at different time points using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
Q4: Are there any known degradation products of this compound that I should be aware of?
Currently, there is no readily available information on the specific degradation products of this compound in cell culture media. If significant degradation is suspected, LC-MS analysis could help identify potential degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | This compound may be degrading over the course of the experiment. | Perform a stability study to determine the half-life of this compound in your specific media and under your experimental conditions. Consider replenishing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Precipitate forms after adding this compound to the media. | The solubility of this compound in the media may be limited. The use of an inappropriate solvent or high concentrations of the compound can lead to precipitation. | Ensure the stock solution of this compound is fully dissolved before adding it to the media. Test different solvents for the stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in the media is low and non-toxic to the cells. Perform a solubility test at the desired concentration. |
| Variability between experimental replicates. | Uneven degradation of this compound due to inconsistencies in handling, such as different light exposure times or temperature fluctuations. | Standardize all experimental procedures. Protect this compound solutions from light and ensure consistent incubation conditions for all samples. Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. |
Quantitative Data Summary
As there is no publicly available quantitative data on the stability of this compound in cell culture media, the following table is provided as a template for researchers to summarize their own findings.
Table 1: Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | Percent Remaining (%) |
| 0 | 50.0 | 100 |
| 24 | [Your Data] | [Your Data] |
| 48 | [Your Data] | [Your Data] |
| 72 | [Your Data] | [Your Data] |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented as required for your cell line
-
Sterile, light-protected microcentrifuge tubes or culture plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium with the this compound stock to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic.
-
Incubation: Aliquot the this compound-containing medium into sterile, light-protected tubes or wells of a culture plate. Prepare a separate set of samples with cells if you wish to assess the impact of cellular metabolism. Incubate the samples at 37°C in a 5% CO2 incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove an aliquot from the incubator.
-
Sample Processing: Immediately process the samples for analysis. This may involve centrifugation to remove cells and debris, followed by protein precipitation (e.g., with acetonitrile) if serum is present in the medium.
-
Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to determine the concentration of this compound.[8]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This data can be used to determine the degradation rate and half-life of this compound in the medium.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Hypothetical signaling pathway of this compound's effect on KRAS expression.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. RPMI 1640 Medium with Stable Glutamine | Capricorn Scientific [capricorn-scientific.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. In vitro stability of growth hormone releasing factor (GRF) analogs in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Analytical methods for the extraction and identification of secondary metabolite production in 'in vitro' plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neogrifolin Precipitation in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with Neogrifolin precipitation during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you maintain this compound solubility in your aqueous solutions.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: this compound precipitates immediately upon dilution from an organic solvent stock into an aqueous buffer.
This is a common phenomenon known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.
Troubleshooting Workflow:
Caption: Workflow for addressing immediate precipitation of this compound.
Detailed Steps:
-
Reduce the Final Concentration: Your target concentration may exceed this compound's solubility limit in the final aqueous solution. Try reducing the final concentration of this compound in your assay.
-
Optimize Your Dilution Protocol: Avoid adding your concentrated this compound stock directly to the full volume of aqueous buffer. Instead, perform a serial dilution. This gradual decrease in the organic solvent concentration can help keep the compound in solution.[1][2]
-
Adjust the Final Organic Solvent Concentration: For many in vitro assays, a final concentration of a co-solvent like DMSO of up to 0.5% is often tolerated by cells.[3] Maintaining a low percentage of the organic solvent in the final solution can significantly aid in solubility. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Employ Solubilizing Agents: If the above steps are insufficient, consider using a solubilizing agent. Cyclodextrins are a common choice for encapsulating hydrophobic molecules and increasing their aqueous solubility.[3]
Issue 2: this compound precipitates out of solution over time, especially during long-term experiments.
This can be caused by a variety of factors including temperature fluctuations, interactions with media components, or changes in pH.
Troubleshooting Steps:
-
Temperature Control: Ensure your solutions are maintained at a constant and appropriate temperature. For cell-based assays, pre-warming the media to 37°C before adding the this compound solution can prevent precipitation caused by temperature shock.[2]
-
Media Components: this compound may interact with components in complex media, such as salts or proteins, leading to the formation of insoluble complexes.[1] If possible, test the solubility in a simpler buffer to identify potential interactions. For cell culture experiments, the presence of serum can sometimes aid in solubility.[2]
-
Storage of Solutions: If you are storing aqueous solutions of this compound, do so at a stable temperature and protect them from light to prevent degradation, which could lead to the formation of less soluble byproducts. Although specific stability data for this compound is limited, it is good practice to prepare fresh solutions for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[5][6][7] A stock solution of 50 mM this compound in DMSO has been successfully used in published research.[5][6][7]
Q2: What is the predicted aqueous solubility of this compound?
A2: While experimental data is limited, the predicted aqueous solubility of this compound is very low, at approximately 0.0023 g/L.[8] Its high predicted logP value of 6.72 further indicates its hydrophobic nature.[8]
| Property | Predicted Value | Source |
| Water Solubility | 0.0023 g/L | ALOGPS[8] |
| logP | 6.72 | ALOGPS[8] |
Q3: How can I use cyclodextrins to improve this compound solubility?
A3: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][9] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical formulations and cell culture applications.[10] A general approach is to prepare a stock solution of the this compound:cyclodextrin complex.
Q4: Can I use pH adjustment to keep this compound in solution?
A4: The solubility of ionizable compounds is dependent on pH.[4] this compound has acidic phenolic hydroxyl groups, suggesting that its solubility may increase at a higher pH. However, the stability of the compound at different pH values should also be considered. It is recommended to perform a pH-solubility profile for this compound in your specific buffer system to determine the optimal pH for both solubility and stability.
Q5: Is it advisable to filter out the precipitate from my this compound solution?
A5: Filtering out the precipitate is generally not recommended.[3] The formation of a precipitate means that the concentration of the dissolved this compound is lower than intended, which will lead to inaccurate experimental results. The focus should be on preventing precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO, as has been used in research.[5][6][7]
Materials:
-
This compound (MW: 328.49 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need 16.42 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Method for Preparing a this compound-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a this compound complex with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) using the co-evaporation method. The molar ratio of this compound to HP-β-CD may need to be optimized.
Materials:
-
This compound
-
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
-
Ethanol (B145695) or another suitable organic solvent
-
Deionized water
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the desired amount of this compound in a minimal amount of ethanol in a round-bottom flask.
-
In a separate container, dissolve HP-β-CD in deionized water. A common starting molar ratio is 1:1 or 1:2 (this compound:HP-β-CD).
-
Slowly add the aqueous HP-β-CD solution to the ethanolic this compound solution while stirring.
-
Stir the resulting mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the solvents using a rotary evaporator under reduced pressure.
-
The resulting solid is the this compound-HP-β-CD inclusion complex, which should exhibit improved aqueous solubility.
-
The solid complex can then be dissolved in your aqueous buffer for experiments.
Signaling Pathway and Workflow Diagrams
Caption: Decision pathway for selecting a this compound solubilization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Showing Compound this compound (FDB001359) - FooDB [foodb.ca]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Neogrifolin Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioassays with Neogrifolin.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural compound that has been investigated for several biological activities, including anti-cancer, antioxidant, and anti-inflammatory effects.[1][2] It has been shown to induce apoptosis and inhibit cell viability in various cancer cell lines.[1][3]
Q2: What are the most common bioassays used to evaluate this compound's activity?
Common bioassays for this compound include:
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Cytotoxicity/Anti-proliferative assays: Primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which this compound inhibits cell growth (IC50).[1][3][4]
-
Antioxidant assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
-
Anti-inflammatory assays: Commonly, the nitric oxide (NO) synthase inhibition assay in cell models like lipopolysaccharide (LPS)-stimulated macrophages.[2][5]
Q3: My this compound stock solution appears to have precipitated in the cell culture medium. What should I do?
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][6] When preparing working concentrations, ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.[7] If precipitation occurs, you can try to gently warm the solution or use sonication to aid dissolution. Always prepare fresh dilutions from the DMSO stock for each experiment.[6]
Q4: I am observing high variability between replicate wells in my MTT assay. What could be the cause?
High variability in MTT assays can stem from several factors:
-
Inconsistent cell seeding: Ensure a homogenous cell suspension and use calibrated pipettes.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation. It's advisable to fill the outer wells with sterile media or PBS and not use them for experimental data.
-
Pipetting errors: Inaccurate or inconsistent pipetting of this compound, media, or MTT reagent can lead to significant variations.
-
Compound precipitation: As mentioned, this compound's low aqueous solubility can lead to inconsistent concentrations in the wells if it precipitates.
II. Troubleshooting Guides
A. Inconsistent Results in Antioxidant Assays (DPPH/ABTS)
Problem: High standard deviations or inconsistent IC50 values in DPPH or ABTS assays.
| Potential Cause | Troubleshooting Steps |
| This compound Solubility/Stability | Prepare fresh dilutions of this compound in the assay solvent (e.g., methanol (B129727) or ethanol) from a DMSO stock for each experiment. Ensure complete dissolution before adding to the assay. |
| Reagent Quality and Preparation | Prepare fresh DPPH or ABTS radical solutions. The DPPH solution is light-sensitive and should be stored in the dark.[8] The absorbance of the control (radical solution without antioxidant) should be consistent across experiments.[9] |
| Pipetting Inaccuracy | Use calibrated micropipettes and ensure proper mixing of reagents in each well. |
| Reaction Time and Temperature | Standardize the incubation time and temperature for all samples. Temperature fluctuations can affect reaction kinetics.[10] |
| Instrument Variability | Ensure the spectrophotometer is properly calibrated and warmed up before taking readings. |
B. Inconsistent Results in Anti-Inflammatory Assays (Nitric Oxide Assay)
Problem: High variability in nitric oxide (NO) inhibition in LPS-stimulated macrophages.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density. Over-confluent or stressed cells can respond differently to LPS and this compound. |
| LPS Activity | The activity of LPS can vary between lots. Test each new lot to determine the optimal concentration for inducing a consistent NO response. |
| This compound Cytotoxicity | At higher concentrations, this compound may be cytotoxic to the macrophages, leading to a decrease in NO production that is not due to specific NOS inhibition. Perform a cytotoxicity assay (e.g., MTT) concurrently to identify non-toxic concentrations of this compound for the NO assay. |
| Inconsistent Treatment Application | Ensure consistent timing and volume of this compound and LPS addition to all wells. |
| Interference with Griess Reagent | Some compounds can interfere with the Griess reaction used to measure nitrite (B80452). To check for this, run a control with this compound in cell-free medium with a known concentration of nitrite.[11] |
III. Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in cytotoxicity assays.
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | MTT | 24.3 ± 2.5 | [1] |
| SW480 (Colon Cancer) | MTT | 34.6 ± 5.9 | [1] |
| HT29 (Colon Cancer) | MTT | 30.1 ± 4.0 | [1] |
| Human Osteosarcoma Cells | MTT | 25-50 | [1] |
IV. Experimental Protocols
A. DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle to protect it from light.[8]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well to initiate the reaction. The final volume should be consistent in all wells.
-
Include a control (methanol + DPPH solution) and a blank (methanol without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
-
Measurement and Calculation:
-
Measure the absorbance at approximately 517 nm using a microplate reader.[12][13]
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]
-
Plot the % inhibition against the this compound concentration to determine the IC50 value.
-
B. Nitric Oxide Synthase Inhibition Assay (Griess Assay)
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 5x10^5 cells/well and allow them to adhere overnight.[5]
-
-
Treatment:
-
Prepare dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Treat the cells with different concentrations of this compound for 2 hours.
-
Add lipopolysaccharide (LPS) to all wells (except the negative control) at a final concentration of 1 µg/mL to induce NO production.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.[5]
-
-
Nitrite Measurement (Griess Reaction):
-
After incubation, collect the cell supernatant.
-
Add Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
-
V. Visualizations
A. Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NF_kB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> PI3K [label="Inhibits", fontcolor="#5F6368"]; this compound -> NF_kB [label="Inhibits", fontcolor="#5F6368"]; PI3K -> Akt [color="#34A853"]; Akt -> Cell_Survival [color="#34A853"]; Akt -> Apoptosis [arrowhead=tee, color="#EA4335"]; NF_kB -> Inflammation [color="#34A853"];
} dot Caption: this compound's potential inhibitory effects on key signaling pathways.
B. Experimental Workflows
// Nodes Start [label="Inconsistent\nBioassay Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Compound [label="Check this compound\nSolubility & Stability", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Verify Reagent\nQuality & Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Protocol [label="Review Assay\nProtocol Steps", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Cells [label="Assess Cell Health\n& Density", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize [label="Optimize Assay\nParameters", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Compound [color="#4285F4"]; Check_Compound -> Check_Reagents [label="If OK", fontcolor="#5F6368", color="#4285F4"]; Check_Reagents -> Check_Protocol [label="If OK", fontcolor="#5F6368", color="#4285F4"]; Check_Protocol -> Check_Cells [label="If OK", fontcolor="#5F6368", color="#4285F4"]; Check_Cells -> Optimize [label="If OK", fontcolor="#5F6368", color="#4285F4"];
// Troubleshooting Loops Check_Compound -> Optimize [label="Issue Found", style=dashed, color="#EA4335"]; Check_Reagents -> Optimize [label="Issue Found", style=dashed, color="#EA4335"]; Check_Protocol -> Optimize [label="Issue Found", style=dashed, color="#EA4335"]; Check_Cells -> Optimize [label="Issue Found", style=dashed, color="#EA4335"]; } dot Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 5. dovepress.com [dovepress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Technical Support Center: Optimizing Neogrifolin Concentration for Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Neogrifolin in cancer cell line experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the effective design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is a natural compound that has demonstrated anti-cancer properties in various cancer cell lines.[1][2] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, which halts the proliferation of cancer cells.[1][2] Notably, this compound has been shown to down-regulate the expression of KRAS, a key oncogene frequently mutated in human cancers.[1][2] Furthermore, it can inhibit critical cell survival signaling pathways such as the PI3K/Akt/mTOR and ERK1/2 pathways.[3][4][5][6]
Q2: How should I dissolve and store this compound for in vitro experiments?
This compound, similar to its analog grifolin, should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 50 mM).[4][7] It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound can vary depending on the cancer cell line. A common starting point for a dose-response experiment is to use a range of concentrations from 0.625 µM to 80 µM.[2][4] This allows for the determination of the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q4: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is typically determined by performing a cell viability assay, such as the MTT assay, to calculate the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of cell growth. This value serves as a benchmark for selecting concentrations for further mechanistic studies.
Q5: For how long should I treat my cells with this compound?
A common treatment duration for assessing the anti-proliferative effects of this compound is 48 hours.[2][4] However, the optimal incubation time may vary depending on the cell line and the specific biological endpoint being investigated. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the ideal treatment duration for your experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates in the culture medium. | - The final DMSO concentration is too low to maintain solubility. - Improper dilution method. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%, although a concentration below 0.1% is generally recommended to avoid solvent-induced toxicity.[8][9][10] - Prepare serial dilutions of your high-concentration this compound stock in DMSO before the final dilution into the aqueous cell culture medium.[8] |
| High variability in results between replicate wells in a cell viability assay. | - Uneven cell seeding. - "Edge effect" in the microplate. - Incomplete dissolution of formazan (B1609692) crystals (in MTT assay). | - Ensure a homogenous single-cell suspension before seeding and mix the plate gently after seeding. - Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or culture medium to minimize evaporation.[11][12] - After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker and, if necessary, gently pipetting up and down.[11] |
| No observable effect of this compound on cancer cells at expected concentrations. | - The specific cell line may be resistant to this compound. - The compound may have degraded. - Insufficient incubation time. | - Test a wider and higher range of this compound concentrations. - Use a fresh aliquot of the this compound stock solution. - Perform a time-course experiment to determine if a longer incubation period is required. |
| Absorbance readings are too low in the MTT assay. | - Low cell density. - Insufficient incubation time with the MTT reagent. | - Optimize the initial cell seeding density. A typical range is 1,000 to 100,000 cells per well in a 96-well plate.[12] - Ensure an adequate incubation time with the MTT reagent (typically 1-4 hours) to allow for sufficient formazan formation.[12] |
| High background absorbance in the MTT assay. | - Contamination of the culture medium. - Interference from phenol (B47542) red in the medium. | - Visually inspect cultures for any signs of microbial contamination.[12] - Use a phenol red-free medium during the MTT incubation step.[12] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various human cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 24.3 ± 2.5 |
| SW480 | Colon Cancer | 34.6 ± 5.9 |
| HT29 | Colon Cancer | 30.1 ± 4.0 |
| Data sourced from Yaqoob et al. (2020).[2][3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for PI3K/Akt Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells) and wash them with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Caption: Troubleshooting flowchart for common MTT assay issues with this compound.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. nanocellect.com [nanocellect.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Neogrifolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Neogrifolin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural compound isolated from the mushroom Albatrellus flettii.[1][2] Its primary anti-cancer activity stems from its ability to down-regulate the expression of KRAS, a key oncogene.[1][2][3] This is thought to occur through the inhibition of the interaction between the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS mRNA.[1][2] this compound has also been shown to induce apoptosis and cell cycle arrest and to modulate the ERK1/2 and Akt signaling pathways.[2][4]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target (e.g., proteins in the KRAS signaling pathway). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational efficacy from preclinical to clinical settings.[5] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.[5]
Q3: How can I determine if the cellular phenotype I observe is due to an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental findings. A multi-faceted approach is recommended:
-
Perform a dose-response analysis: A clear correlation between the concentration of this compound and the observed biological effect suggests an on-target mechanism.
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Genetic knockdown or knockout: Techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target (e.g., KRAS or IMP1) can be used.[5] If the phenotype persists even in the absence of the target protein after this compound treatment, it is likely an off-target effect.[5]
-
Rescue experiments: Overexpressing a mutated form of the target protein that is resistant to this compound binding should reverse the observed phenotype if the effect is on-target.
Q4: What are some general strategies to proactively minimize off-target effects in my experimental design?
A4: Several strategies can be implemented to reduce the likelihood of off-target effects:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.[5] Higher concentrations are more likely to interact with lower-affinity off-target proteins.[5]
-
Employ control compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Optimize incubation time: Standardize the duration of this compound exposure across experiments, as its effects can be time-dependent.
-
Ensure consistent cell culture conditions: Use cells within a defined and low passage number range, and maintain consistent cell seeding densities to avoid variability in experimental outcomes.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays (e.g., MTT assay).
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Use a cell counter for accurate cell quantification and a multichannel pipette for consistent plating. |
| High Cell Passage Number | Utilize cells within a defined, low-passage number range for all experiments to prevent genetic drift and altered drug sensitivity. |
| This compound Solubility Issues | Visually inspect the stock and working solutions for any precipitates. Always prepare fresh dilutions for each experiment. |
| Variability in Incubation Time | Strictly adhere to a standardized incubation time for all plates and experiments. |
Issue 2: High background or suspected off-target effects in signaling pathway analysis (e.g., Western blotting for p-ERK or p-Akt).
| Potential Cause | Troubleshooting Step |
| This compound Concentration is Too High | Perform a dose-response experiment to identify the optimal, lowest effective concentration that modulates the target pathway without causing widespread, non-specific effects. |
| Inhibitor Lacks Specificity | To confirm that the observed signaling changes are due to the intended target inhibition, use a structurally different inhibitor for the same target as a positive control. |
| Inconsistent Sample Preparation | Use ice-cold lysis buffer supplemented with phosphatase and protease inhibitors. Process all samples quickly and consistently to preserve phosphorylation states. |
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 24.3 ± 2.5 |
| SW480 | Colon Cancer | 34.6 ± 5.9 |
| HT29 | Colon Cancer | 30.1 ± 4.0 |
Data from Yaqoob et al. (2020)[6]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to assess the effect of this compound on cell viability.[1][5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 590 nm using a microplate reader.
Protocol 2: Fluorescence Polarization Assay to Assess IMP1-KRAS RNA Interaction
This protocol provides a framework for assessing the inhibitory effect of this compound on the interaction between IMP1 protein and KRAS RNA.
Materials:
-
Fluorescently labeled KRAS RNA probe
-
Purified recombinant IMP1 protein
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl2, 0.01% Tween-20, pH 7.4)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of the fluorescently labeled KRAS RNA probe in the assay buffer at a concentration twice the final desired concentration. Prepare a solution of the IMP1 protein at twice the final desired concentration. Prepare a serial dilution of this compound.
-
Assay Setup: In a 384-well plate, add 10 µL of the IMP1 protein solution to each well.
-
Compound Addition: Add 5 µL of the this compound serial dilutions or vehicle control to the wells.
-
Initiation of Binding Reaction: Add 5 µL of the fluorescently labeled KRAS RNA probe to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
Visualizations
References
- 1. broadpharm.com [broadpharm.com]
- 2. Apoptosis prediction via inhibition of AKT signaling pathway by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
Technical Support Center: Managing Neogrifolin Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues when using Neogrifolin in imaging studies.
Troubleshooting Guide
Autofluorescence from this compound can interfere with the detection of specific fluorescent signals, leading to a decreased signal-to-noise ratio and potentially inaccurate results. The following guide provides a systematic approach to identifying and mitigating this issue.
Step 1: Identify the Source and Spectrum of Autofluorescence
Before attempting to reduce autofluorescence, it is crucial to characterize it within your experimental setup.
-
Unstained Control: Prepare a sample that includes this compound but is not labeled with any fluorescent probes. Image this sample using the same settings as your experimental samples. This will reveal the intensity and spectral characteristics of this compound's autofluorescence.
-
Spectral Imaging: If available, use a spectral confocal microscope to acquire the full emission spectrum of the this compound-induced autofluorescence. This will help in selecting appropriate fluorophores and emission filters to minimize spectral overlap.
Based on its chemical structure as a phenolic compound, this compound is likely to exhibit autofluorescence in the blue-to-green region of the spectrum (excitation around 350-450 nm, emission around 450-550 nm).[1][2]
Step 2: Implement Autofluorescence Reduction Strategies
Several strategies can be employed to reduce autofluorescence. The choice of method will depend on the specific experimental conditions and the nature of the sample.
Table 1: Comparison of Autofluorescence Reduction Techniques
| Method | Principle | Application | Advantages | Disadvantages |
| Spectral Unmixing | Computational algorithm that separates the autofluorescence spectrum from the specific fluorophore spectra. | Post-acquisition image processing. | Non-invasive; can be very effective if spectra are distinct. | Requires a spectral microscope and appropriate software; may not be effective for highly overlapping spectra. |
| Photobleaching | Exposing the sample to high-intensity light to destroy the autofluorescent molecules before labeling with fluorescent probes. | Pre-incubation step. | Simple and can be effective for certain types of autofluorescence. | Can damage the sample; may not be effective for all sources of autofluorescence; time-consuming. |
| Chemical Quenching | Using chemical reagents to reduce autofluorescence. | Post-fixation or post-staining step. | Can be very effective for specific types of autofluorescence (e.g., from fixation or lipofuscin). | Reagents can be harsh and may affect sample integrity or specific staining; requires careful optimization. |
| Fluorophore Selection | Choosing fluorophores with emission spectra that do not overlap with the autofluorescence spectrum. | Experimental design. | The most effective way to avoid autofluorescence issues. | May be limited by the availability of antibodies and filters for far-red and near-infrared regions. |
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when working with this compound?
A1: Autofluorescence is the natural emission of light by biological samples or compounds like this compound when excited by a light source.[3] This becomes a problem in fluorescence microscopy when this intrinsic fluorescence masks the signal from the specific fluorescent labels used in the experiment, leading to high background and difficulty in interpreting the results.
Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?
Q3: How can I choose the right fluorophores to avoid this compound's autofluorescence?
A3: To minimize interference, select fluorophores that emit in the red to far-red spectral regions (e.g., Alexa Fluor 647, Cy5, DyLight 649), as these are spectrally distant from the likely autofluorescence of this compound.[5][6] Always check for spectral overlap using an online spectrum viewer.
Q4: Can the fixation method affect the autofluorescence observed with this compound?
A4: Yes, aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components and potentially with this compound, increasing autofluorescence.[7] To minimize this, consider the following:
-
Use the lowest effective concentration and shortest fixation time.
-
Consider using a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol (B145695), if compatible with your antibodies and experimental goals.[6]
-
Treat with a quenching agent like sodium borohydride (B1222165) after aldehyde fixation.[5]
Q5: Are there any commercially available kits to reduce autofluorescence?
A5: Yes, several commercial kits are available that can help reduce autofluorescence from various sources. Some popular options include Vector® TrueVIEW® Autofluorescence Quenching Kit and TrueBlack® Lipofuscin Autofluorescence Quencher.[5][6] It is important to test the compatibility of these kits with your specific samples and staining protocol.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
This protocol is for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections as per your standard protocol.
-
Washing: Wash the samples three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Sodium Borohydride Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a reactive substance; handle with care.
-
Quenching: Incubate the samples in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Thorough Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of sodium borohydride.
-
Staining: Proceed with your immunofluorescence staining protocol.
Protocol 2: Sudan Black B Staining for Quenching Lipofuscin and General Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin and other sources.
-
Complete Staining: Perform your complete immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Sudan Black B Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Ensure the solution is well-dissolved and filtered to remove any precipitates.
-
Incubation: Incubate the stained samples with the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Washing: Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS.
-
Mounting: Mount the coverslips using an aqueous mounting medium.
Protocol 3: Photobleaching to Reduce Autofluorescence
This method uses high-intensity light to destroy autofluorescent molecules before labeling.
-
Sample Preparation: Prepare your samples up to the step before primary antibody incubation.
-
Photobleaching: Place the sample on the microscope and expose it to a broad-spectrum, high-intensity light source (e.g., from a mercury or xenon arc lamp) for an extended period (30 minutes to 2 hours). The optimal duration will need to be determined empirically.
-
Staining: After photobleaching, proceed with your standard immunofluorescence staining protocol.
Visual Guides
Caption: Experimental workflow for identifying and troubleshooting this compound autofluorescence.
Caption: Potential sources of autofluorescence in an imaging experiment involving this compound.
Caption: Decision tree for selecting an appropriate autofluorescence reduction method.
References
- 1. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Autofluorescence - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. benchchem.com [benchchem.com]
Navigating the Large-Scale Synthesis of Neogrifolin: A Technical Support Center
For researchers, scientists, and professionals in drug development, the path to synthesizing promising compounds like Neogrifolin on a large scale is often fraught with challenges. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this bioactive terpenophenoid.
Troubleshooting Guide
This guide is designed to provide rapid assistance for specific problems that may arise during the large-scale synthesis of this compound.
Issue 1: Low Yield in Dieckmann Condensation Step
Question: We are experiencing significantly lower than expected yields during the intramolecular Dieckmann condensation to form the cyclic β-keto ester intermediate. What are the potential causes and solutions?
Answer: Low yields in the Dieckmann condensation on a large scale can stem from several factors. Here’s a systematic approach to troubleshooting this critical step:
-
Base Selection and Stoichiometry: The choice and amount of base are paramount. While sodium ethoxide is commonly used, other bases like potassium tert-butoxide or sodium hydride can be more effective, especially with sterically hindered substrates.[1] Ensure at least one full equivalent of base is used, as the reaction is driven to completion by the deprotonation of the resulting β-keto ester.[2]
-
Solvent Purity and Type: The reaction is highly sensitive to moisture. Ensure all solvents (e.g., ethanol, toluene, THF) are rigorously dried before use.[1] The choice of solvent can also impact yield; for instance, DMSO has been shown to improve reaction rates and yields in some Dieckmann cyclizations.[3]
-
Reaction Temperature: While the reaction is often initiated at room temperature or slightly above, precise temperature control is crucial on a large scale to prevent side reactions. Monitor the reaction temperature closely and consider a controlled addition of the diester to manage any exotherms.
-
Side Reactions: The primary competing reaction is the intermolecular Claisen condensation, leading to polymer formation.[3] Running the reaction at high dilution can favor the intramolecular Dieckmann condensation. Additionally, if the β-keto ester product lacks an enolizable proton, the reaction can be reversible, leading to lower yields.[4]
Issue 2: Difficulties in Removing DDQ Byproducts
Question: After the DDQ oxidation step to form the aromatic ring of this compound, we are struggling with the removal of the 2,3-dichloro-5,6-dicyanohydroquinone (DDQH2) byproduct on a large scale. What are the recommended purification strategies?
Answer: The removal of DDQH2 is a common challenge in large-scale reactions utilizing DDQ. Here are several strategies to address this:
-
Filtration: DDQH2 is often poorly soluble in nonpolar solvents like benzene (B151609) or dioxane.[5][6] Allowing the reaction mixture to cool and stand can precipitate the DDQH2, which can then be removed by filtration. Washing the filter cake with a minimal amount of cold solvent can help recover any occluded product.
-
Aqueous Workup: An alkaline wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide (B78521) solution) can be used to extract the acidic DDQH2 into the aqueous phase. However, care must be taken as the product, this compound, is also phenolic and may have some solubility in basic solutions. Careful pH control is necessary.
-
Chromatography: If the above methods are insufficient, column chromatography is a reliable option. A silica (B1680970) gel column with a non-polar eluent system can effectively separate the more polar DDQH2 from the desired product.
-
Alternative Reagents: To circumvent the issue entirely, consider using a catalytic amount of DDQ with a co-oxidant like manganese dioxide (MnO2).[7] This significantly reduces the amount of DDQH2 formed and simplifies the purification process. This approach is also more cost-effective and environmentally friendly for large-scale synthesis.[7][8]
Issue 3: Poor Regioselectivity in Farnesylation
Question: We are observing the formation of both Grifolin and this compound, indicating poor regioselectivity during the farnesylation step. How can we improve the regioselective synthesis of this compound?
Answer: Achieving high regioselectivity is a known challenge in the synthesis of terpenophenols. The direct coupling of orcinol (B57675) with a farnesyl source often leads to a mixture of isomers.[9] Here are key considerations for enhancing the regioselectivity for this compound:
-
Controlled Reaction Sequence: A de novo synthesis approach where the farnesyl group is introduced at a specific stage is crucial for controlling regiochemistry.[9] For this compound, the farnesylation should occur on the appropriate precursor before the final aromatization step.
-
Protecting Groups: While not explicitly detailed for this compound in the provided results, the use of protecting groups on the orcinol moiety is a general strategy to direct alkylation to a specific position.
-
Lewis Acid Catalysis: In Friedel-Crafts type alkylations, the choice of Lewis acid catalyst can influence the regioselectivity. A systematic screening of catalysts and reaction conditions may be necessary to optimize the formation of the desired isomer.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale synthesis of this compound?
A1: The primary challenges include:
-
Achieving high regioselectivity during the introduction of the farnesyl group to the phenolic core to avoid the formation of the isomeric Grifolin.[9]
-
Optimizing the Dieckmann condensation for high yield and minimizing side reactions like intermolecular condensation.[1][3][4]
-
Managing the DDQ oxidation step , which involves a costly and toxic reagent, and efficiently removing its hydroquinone (B1673460) byproduct (DDQH2) during workup.[7][8][13]
-
Developing scalable purification methods to isolate this compound with high purity, which can be challenging due to the presence of structurally similar impurities.
Q2: What are the typical starting materials for the de novo synthesis of this compound?
A2: A reported regioselective de novo synthesis utilizes readily available starting materials: ethyl acetoacetate, ethyl crotonate, and farnesyl bromide.[9]
Q3: Are there more environmentally friendly alternatives to stoichiometric DDQ oxidation?
A3: Yes, a more sustainable approach involves using a catalytic amount of DDQ (e.g., 10-20 mol%) in combination with a stoichiometric co-oxidant like manganese dioxide (MnO2).[7] This method is not only greener but also more cost-effective and simplifies the purification process by minimizing the formation of the DDQH2 byproduct.[7][8]
Q4: What purification techniques are suitable for large-scale production of this compound?
A4: For large-scale purification, a combination of techniques is often employed:
-
Crystallization: If a suitable solvent system can be found, crystallization is an effective and scalable method for purification.
-
Column Chromatography: Using silica gel is a common method for purifying terpenophenols.[14] The choice of eluent is critical for good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used, although it is generally more expensive for very large quantities.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that is highly scalable and can be very effective for the purification of natural products and their synthetic analogues.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and purification of this compound and related processes. It is important to note that data for large-scale synthesis is limited, and some values are inferred from smaller-scale experiments or related reactions.
| Parameter | Value/Range | Reaction Step/Process | Notes |
| Dieckmann Condensation | |||
| Base | 1 equivalent | Dieckmann Condensation | A full equivalent is crucial to drive the reaction to completion.[2] |
| Common Bases | NaOEt, t-BuOK, NaH | Dieckmann Condensation | Choice of base can significantly impact yield.[1] |
| DDQ Oxidation | |||
| DDQ (stoichiometric) | >1 equivalent | Aromatization | High cost and toxicity are major concerns for scale-up.[8] |
| DDQ (catalytic) | 10-20 mol% | Aromatization | Used in conjunction with a co-oxidant like MnO2.[7] |
| MnO2 (co-oxidant) | 6 equivalents | Aromatization | Inexpensive and environmentally benign co-oxidant.[7] |
| Reaction Time (catalytic DDQ) | 16-24 hours | Aromatization | Can be slower than stoichiometric DDQ but offers easier purification.[7] |
| Purification | |||
| Silica Gel Chromatography | N/A | Purification | A common technique for terpenophenols.[14] |
Experimental Protocols
Protocol 1: Catalytic DDQ Oxidation (General Procedure)
This protocol is a general guideline for performing a DDQ oxidation using a catalytic amount of the reagent with MnO2 as the co-oxidant, adapted from procedures for similar transformations.[7]
-
Reaction Setup: To a stirred suspension of the substrate and activated MnO2 (6 equivalents) in a suitable solvent (e.g., nitromethane), add 2,6-dichloropyridine (B45657) (2 equivalents).
-
DDQ Addition: Add DDQ (0.15 equivalents total) in three equal portions over the course of the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Workup: Upon completion, filter the reaction mixture to remove the MnO2 and any precipitated solids. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of Terpenophenols by Column Chromatography (General Procedure)
This is a general protocol for the purification of terpenophenols like this compound using silica gel column chromatography.[14]
-
Column Packing: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in Dieckmann condensation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinone-Catalyzed Selective Oxidation of Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 11. revues.imist.ma [revues.imist.ma]
- 12. researchgate.net [researchgate.net]
- 13. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Purification of Neogrifolin Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common purification issues encountered when working with neogrifolin and its analogues. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its analogues from natural sources?
A1: The most frequently employed methods for the purification of this compound and its analogues from fungal sources, such as Albatrellus species, involve a multi-step approach. This typically begins with solvent extraction of the fungal material, followed by a series of chromatographic techniques. These include column chromatography over Sephadex LH-20 or silica (B1680970) gel to fractionate the crude extract, and is often followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.[1][2]
Q2: this compound and its analogues are structurally very similar. How can I achieve good separation?
A2: Separating structurally similar analogues is a common challenge. To achieve baseline separation, optimization of the chromatographic conditions is critical. For HPLC, this involves experimenting with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients), and temperatures. A shallow gradient elution can often improve the resolution of closely eluting peaks. For column chromatography, careful selection of the solvent system and a slow flow rate are crucial.
Q3: I am observing low yields of my target this compound analogue. What are the potential causes and solutions?
A3: Low recovery can be attributed to several factors. The concentration of these compounds in the natural source material can be inherently low. Additionally, degradation of the target compound can occur during the extraction and purification process. This compound and its analogues, being phenolic compounds, can be susceptible to oxidation. It is advisable to work with fresh material, minimize exposure to light and air, and consider the use of antioxidants during extraction. The choice of solvents and the pH of the mobile phase in HPLC can also influence the stability of the compounds.
Q4: Are there any known stability issues with this compound analogues that I should be aware of during purification?
A4: While specific stability data for all this compound analogues is not extensively documented, as phenolic terpenoids, they may be susceptible to degradation under certain conditions. Phenolic compounds can be sensitive to pH changes and may degrade in highly acidic or alkaline conditions. They are also prone to oxidation, which can be accelerated by exposure to heat, light, and certain metal ions. It is recommended to use freshly prepared solvents, degas the mobile phase for HPLC, and store extracts and purified fractions at low temperatures in the dark.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause | Solution |
| Poor Resolution/Co-elution of Analogues | Mobile phase is too strong or too weak. | Optimize the gradient profile. A shallower gradient can improve separation of closely related compounds. |
| Inappropriate stationary phase. | Experiment with a different column chemistry (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for your analogues. | |
| Column temperature is not optimal. | Vary the column temperature. Sometimes, a lower or higher temperature can improve selectivity. | |
| Peak Tailing | Presence of active sites on the column packing (silanol groups). | Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to mask the silanol (B1196071) groups. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse. | This is less common with modern columns but can occur with extreme pH or pressure. Replace the column. | |
| Ghost Peaks | Contamination in the HPLC system or solvents. | Flush the system with a strong solvent. Use high-purity solvents and freshly prepared mobile phases. |
| Carryover from a previous injection. | Inject a blank run between samples to check for carryover. Clean the injector and loop if necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation of Bands | Inappropriate solvent system. | Perform thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation of the target compounds. |
| Column was not packed properly. | Ensure the column is packed uniformly to avoid channeling. | |
| Sample was loaded improperly. | Load the sample in a small volume of solvent as a concentrated band at the top of the column. | |
| Compound Degradation on the Column | The stationary phase is too acidic or basic. | For sensitive compounds, consider using a more neutral stationary phase like deactivated silica gel or a different adsorbent altogether. |
| The compound is sensitive to air or light. | Protect the column from light and consider running the chromatography under an inert atmosphere. | |
| Low Recovery from the Column | The compound is irreversibly adsorbed to the stationary phase. | Change the stationary phase or the solvent system to ensure the compound elutes. |
| The compound is eluting in very broad bands. | Optimize the solvent system and column packing to achieve sharper bands. |
Quantitative Data Summary
The following table provides an illustrative example of the expected yield and purity at different stages of the purification of this compound analogues from a fungal source. Note: This data is hypothetical and intended for illustrative purposes, as precise quantitative data is not consistently reported in the literature.
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Solvent Extract | 100 (dry fungal powder) | 5000 | ~5% | 100% |
| Sephadex LH-20 Fractionation | 5000 (crude extract) | 500 | ~40% | 10% |
| Silica Gel Column Chromatography | 500 (LH-20 fraction) | 100 | ~85% | 20% |
| Semi-preparative HPLC | 100 (silica gel fraction) | 20 | >98% | 20% |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
-
Extraction:
-
Grind 100 g of dried and powdered fungal material (e.g., Albatrellus flettii).
-
Macerate the powder in 1 L of 80% ethanol (B145695) at room temperature for 48 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Load the dissolved extract onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC to identify those containing this compound analogues.
-
Pool the relevant fractions and concentrate under reduced pressure.
-
Protocol 2: Silica Gel Chromatography and HPLC Purification
-
Silica Gel Column Chromatography:
-
Dissolve the concentrated fraction from the Sephadex LH-20 column in a minimal volume of a non-polar solvent (e.g., hexane).
-
Load the sample onto a silica gel column packed with a slurry of silica gel in the same non-polar solvent.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) gradient.
-
Collect fractions and analyze by TLC to identify those containing the target compounds.
-
Pool the pure or semi-pure fractions and concentrate.
-
-
Semi-preparative HPLC:
-
Dissolve the semi-purified fraction in the HPLC mobile phase.
-
Inject the sample onto a semi-preparative C18 HPLC column.
-
Elute with an optimized gradient of acetonitrile and water.
-
Monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Collect the peaks corresponding to the this compound analogues.
-
Remove the solvent under reduced pressure to obtain the pure compounds.
-
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the purification of this compound analogues.
Troubleshooting Logic for Co-eluting Peaks in HPLC
Caption: A decision-making diagram for troubleshooting co-elution issues in HPLC.
Potential Degradation Pathways for Phenolic Terpenoids
Caption: Potential degradation pathways for this compound analogues during purification.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Neogrifolin Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of Neogrifolin extracts. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically extracted?
This compound is a bioactive compound with potential therapeutic applications, including anticancer and anti-inflammatory properties. It is primarily isolated from mushrooms of the genus Albatrellus, such as Albatrellus flettii and Albatrellus ovinus.[1][2]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound is a common challenge and can be attributed to several factors:
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Raw Material Variability: The chemical composition of the source mushrooms can vary significantly due to genetic differences, geographical location, harvest time, and environmental conditions.[3][4][5][6]
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Extraction and Processing Methods: The choice of extraction solvent, temperature, and duration can greatly influence the yield and purity of this compound.[7][8] Inconsistent processing steps can lead to significant differences between batches.
-
Manufacturing and Analytical Processes: Minor deviations in manufacturing protocols or analytical procedures can introduce variability.[6]
Q3: How can I minimize variability starting from the raw material?
To minimize variability from the raw material, it is crucial to:
-
Standardize Procurement: Source fungal material from a consistent and reputable supplier.
-
Proper Identification: Ensure correct botanical identification of the mushroom species.
-
Control Harvest and Post-Harvest Processing: If possible, standardize the harvesting time and post-harvest handling procedures, such as drying and storage conditions.
Q4: What are the recommended analytical techniques for quality control of this compound extracts?
A multi-faceted approach to quality control is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the amount of this compound in an extract.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are powerful tools for creating a chemical fingerprint of the extract. This allows for the identification and relative quantification of a wide range of compounds, providing a comprehensive view of the extract's composition and helping to identify inconsistencies between batches.[11][12][13][14]
-
Bioassays: Functional assays, such as cell viability or enzyme inhibition assays, can be used to assess the biological activity of the extract, which is a direct measure of its potency.
Troubleshooting Guides
Problem: Inconsistent Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Chemical Composition Variability | Chemical Fingerprinting | Analyze different batches of the extract using HPLC or LC-MS to compare their chemical profiles. Significant differences in the chromatograms can explain variations in biological activity. |
| Incorrect Quantification of Active Compound | Quantitative Analysis | Use a validated HPLC-UV method to accurately quantify the concentration of this compound in each batch. Normalize the dose used in biological assays based on the actual this compound content. |
| Presence of Interfering Compounds | Bioassay-Guided Fractionation | If the chemical fingerprint is complex and the active compound is not definitively known, perform bioassay-guided fractionation to isolate the compound(s) responsible for the biological activity. This can help identify if other compounds are contributing to or interfering with the observed effect.[1][2] |
Problem: Variable Yield of this compound Extract
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Raw Material Quality | Raw Material Analysis | If possible, analyze the raw fungal material for key marker compounds to assess its quality and consistency before extraction. |
| Suboptimal Extraction Parameters | Extraction Optimization | Systematically evaluate the impact of different solvents, temperatures, and extraction times on the yield of this compound. Use a design of experiments (DoE) approach for efficient optimization.[7][8] |
| Incomplete Extraction | Process Evaluation | Ensure that the raw material is properly ground to a consistent particle size to maximize solvent penetration. Evaluate the solvent-to-solid ratio to ensure it is sufficient for complete extraction. |
Data Presentation
Table 1: Effect of Extraction Solvent on this compound Yield (Hypothetical Data)
| Solvent System | Relative Yield of this compound (%) | Purity of this compound (%) |
| 100% Methanol (B129727) | 85 | 70 |
| 80% Ethanol (B145695) | 100 | 85 |
| 100% Ethanol | 92 | 80 |
| 100% Ethyl Acetate | 65 | 95 |
| 100% Hexane | 20 | 50 |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of natural product extraction. 80% ethanol is a commonly used and effective solvent for extracting compounds like this compound from fungi.[1]
Table 2: Effect of Extraction Temperature and Time on this compound Yield (Hypothetical Data)
| Temperature (°C) | Extraction Time (hours) | Relative Yield of this compound (%) |
| 25 | 4 | 75 |
| 25 | 8 | 85 |
| 40 | 4 | 95 |
| 40 | 8 | 100 |
| 60 | 4 | 90 |
| 60 | 8 | 80 |
Note: This table presents hypothetical data for illustrative purposes. Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds.[15]
Table 3: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 24.3 ± 2.5 |
| SW480 | Colon Cancer | 34.6 ± 5.9 |
| HT29 | Colon Cancer | 30.1 ± 4.0 |
| Human Osteosarcoma cells | Osteosarcoma | 25–50 |
Data sourced from Yaqoob et al. (2020).[1]
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
This protocol provides a general framework for the quantification of this compound in an extract. Optimization may be required for your specific instrument and sample matrix.
-
Preparation of Standard Solutions:
-
Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried this compound extract and dissolve it in a known volume of methanol.
-
Sonicate the sample for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often a good starting point. For example:
-
0-5 min: 10% acetonitrile
-
5-17.5 min: 10-25% acetonitrile
-
17.5-30 min: 25-80% acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectroscopy, typically around 280 nm for phenolic compounds).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: UPLC-MS/MS for Chemical Fingerprinting
This protocol outlines a general approach for obtaining a chemical fingerprint of a this compound extract.
-
Sample Preparation:
-
Prepare the extract sample as described in the HPLC protocol.
-
-
UPLC-MS/MS Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for high-resolution separation.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-1 min: 10% acetonitrile
-
1-20 min: 10-98% acetonitrile
-
20-27 min: 98% acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wider range of compounds.
-
Scan Range: m/z 100-1000.
-
MS/MS: Perform data-dependent acquisition to obtain fragmentation patterns for compound identification.
-
-
-
Data Analysis:
-
Process the raw data using appropriate software to align chromatograms and detect peaks.
-
Compare the resulting peak lists and their intensities across different batches to identify variations.
-
Use databases and fragmentation patterns to tentatively identify compounds that differ between batches.
-
Mandatory Visualizations
Caption: Workflow for addressing batch-to-batch variability.
Caption: Simplified this compound signaling pathway.
Caption: Troubleshooting logic for inconsistent bioactivity.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Raw material variability of an active pharmaceutical ingredient and its relevance for processability in secondary continuous pharmaceutical manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. openresearchafrica.org [openresearchafrica.org]
- 9. medic.upm.edu.my [medic.upm.edu.my]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of extraction time and temperature on antioxidant activity of Schizophyllum commune aqueous extract using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
assay artifacts and interference in Neogrifolin screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the screening of Neogrifolin and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of false positives in high-throughput screening (HTS) for this compound?
A1: False positives in HTS campaigns for this compound can arise from several factors, broadly categorized as assay interference and non-specific activity. Natural products, in particular, are often rich in Pan-Assay Interference Compounds (PAINS).[1] These compounds can interact with the assay components in a way that mimics a true hit.
Common causes include:
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Autofluorescence: this compound or other compounds in a natural product extract may fluoresce at the same wavelength as the assay's reporter, leading to a false signal.[2]
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Fluorescence Quenching: Compounds can absorb the excitation or emission energy of the fluorophore, reducing the signal and appearing as inhibitors.[2]
-
Compound Aggregation: At higher concentrations, some compounds, including natural products, can form aggregates that non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to false-positive results.[3][4][5]
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Reactivity: Some compounds contain reactive functional groups that can covalently modify target proteins or other assay components, leading to irreversible and non-specific inhibition.
-
Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase-based assays).[6]
Q2: My hit from a primary screen for this compound activity is not reproducible in secondary assays. What could be the reason?
A2: Lack of reproducibility is a common issue in drug discovery and can stem from several sources, especially when dealing with natural products like this compound.
Potential reasons include:
-
Compound Instability: this compound or the active compound in an extract may be unstable under the assay or storage conditions, leading to degradation and loss of activity upon re-testing.
-
Poor Solubility: The compound may have poor solubility in the assay buffer, leading to precipitation and variable concentrations in the well.
-
Assay Artifact: The initial hit may have been a false positive due to one of the interference mechanisms mentioned in Q1. Secondary, orthogonal assays with different detection methods are crucial for validation.
-
Variability in Natural Product Extracts: The concentration of the active compound can vary between different batches of a natural product extract.
Q3: How can I differentiate between a true this compound hit and a PAIN?
A3: Differentiating true hits from PAINS is a critical step in hit validation. Several computational and experimental strategies can be employed:
-
Computational Filtering: Use computational filters and databases to check if your hit compound contains substructures characteristic of PAINS.[2][6][7][]
-
Structure-Activity Relationship (SAR) Analysis: True hits usually exhibit a clear SAR, where small changes in the chemical structure lead to predictable changes in activity. PAINS often have a flat or inconsistent SAR.
-
Orthogonal Assays: Confirm the activity of your hit in a secondary assay that uses a different technology or readout. For example, if the primary screen was fluorescence-based, a secondary assay could be based on mass spectrometry or surface plasmon resonance.
-
Detergent Sensitivity: Aggregation-based inhibitors are often sensitive to the presence of non-ionic detergents like Triton X-100.[4] Re-testing the compound in the presence of a low concentration of detergent can help identify aggregators.
-
Target Engagement Assays: Directly measure the binding of the compound to its intended target using techniques like thermal shift assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).
Troubleshooting Guides
Issue 1: High background fluorescence in a fluorescence-based assay for this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence of this compound or library compounds. | 1. Pre-read the plate for fluorescence before adding the fluorescent substrate/probe. 2. Subtract the background fluorescence from the final reading. | A more accurate measurement of the assay-specific signal. |
| Media or buffer components are fluorescent. | 1. Test the fluorescence of individual assay components. 2. Switch to a phenol (B47542) red-free medium for cell-based assays. | Identification and replacement of the fluorescent component, leading to lower background. |
| Contamination of plates or reagents. | 1. Use fresh, high-quality reagents and plates. 2. Ensure proper cleaning of liquid handling instruments. | Reduction in background signal and improved assay consistency. |
Issue 2: Suspected compound aggregation leading to false positives.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound forms aggregates at assay concentration. | 1. Re-run the assay with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100).[4] 2. Test the compound at lower concentrations. | Aggregation-based inhibitors will show a significant decrease in potency in the presence of detergent. True inhibitors should be less affected. |
| Poor compound solubility. | 1. Visually inspect the wells for precipitation. 2. Use a different solvent or a lower percentage of DMSO. 3. Determine the kinetic solubility of the compound. | Improved solubility and more reliable dose-response curves. |
| Non-specific binding to assay components. | 1. Perform counter-screens in the absence of the target protein. 2. Include a decoy protein in the assay. | Identification of compounds that interact non-specifically with assay components. |
Issue 3: Inconsistent results in cell-based assays for this compound's effect on PI3K/AKT or KRAS pathways.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell health and viability issues. | 1. Monitor cell morphology and confluency. 2. Perform a cytotoxicity assay in parallel with the functional assay. | Ensure that the observed effects are not due to general toxicity. |
| Variability in cell signaling. | 1. Serum-starve cells before stimulation to synchronize the signaling pathway. 2. Optimize the concentration of the stimulating agent and the incubation time. | A more robust and reproducible signaling window. |
| Off-target effects of the compound. | 1. Test the compound in a cell line where the target pathway is not active. 2. Use a known inhibitor of the pathway as a positive control. | Confirmation that the compound's effect is specific to the intended pathway. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for IMP1-KRAS RNA Interaction
This protocol is adapted from a study on the effect of this compound and related compounds on the interaction between IMP1 and KRAS RNA.[9][10]
Objective: To identify inhibitors of the IMP1-KRAS RNA interaction.
Materials:
-
Purified full-length IMP1 protein
-
5'-fluorescein-labeled KRAS RNA probe
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl2, 0.01% Triton X-100)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare a serial dilution of the test compounds (e.g., this compound) in the assay buffer.
-
In each well of the microplate, add the test compound, IMP1 protein (final concentration ~50 nM), and fluorescein-labeled KRAS RNA (final concentration ~10 nM).
-
Include controls:
-
Negative control (0% inhibition): IMP1 protein, KRAS RNA, and DMSO (vehicle).
-
Positive control (100% inhibition): KRAS RNA and DMSO (no IMP1).
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
| Parameter | Value |
| IMP1 Concentration | 50 nM |
| KRAS RNA Concentration | 10 nM |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature |
| Detergent | 0.01% Triton X-100 |
Protocol 2: Western Blot for PI3K/AKT Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation of AKT.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-AKT (Ser473) and total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Methodology:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
Signaling Pathway and Workflow Diagrams
References
- 1. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. PAINS Library - Enamine [enamine.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 9. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Neogrifolin vs. Grifolin: A Comparative Analysis of Anticancer Properties
In the landscape of natural product-based cancer research, the fungal metabolites neogrifolin and grifolin (B191361) have emerged as promising candidates for therapeutic development. Both compounds, often isolated from mushrooms of the genus Albatrellus, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their relative potency and mechanisms of action.
Cytotoxic Activity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. Comparative studies have shown that this compound and grifolin exhibit comparable, potent anticancer activity across several human cancer cell lines.
A study by Yaqoob and colleagues (2020) provided a direct comparison of the IC50 values for both compounds in human cervical (HeLa) and colon (SW480, HT29) cancer cells. The results, summarized in the table below, indicate that both compounds are effective in inhibiting cancer cell viability in the micromolar range.[1][2]
| Compound | HeLa (Cervical Cancer) | SW480 (Colon Cancer) | HT29 (Colon Cancer) |
| This compound | 24.3 ± 2.5 µM | 34.6 ± 5.9 µM | 30.1 ± 4.0 µM |
| Grifolin | 27.4 ± 2.2 µM | 35.4 ± 2.4 µM | 30.7 ± 1.0 µM |
| Table 1: Comparative IC50 values of this compound and Grifolin in various cancer cell lines after 48 hours of treatment. Data from Yaqoob et al., 2020.[1][2] |
Mechanisms of Anticancer Action: Apoptosis and Cell Cycle Arrest
Both this compound and grifolin exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.
Induction of Apoptosis
Grifolin has been shown to induce apoptosis in a dose-dependent manner in various cancer cell lines, including human ovarian cancer (A2780) and lung cancer (A549) cells.[3] This process is mediated through the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[5]
This compound is also a potent inducer of apoptosis. Studies have indicated that it triggers the release of cytochrome c and activates caspase-3 and caspase-9, mirroring the apoptotic mechanism of grifolin.[5]
While direct comparative quantitative data on apoptosis induction is limited, studies on grifolin in A2780 cells show a significant increase in the apoptotic cell population with increasing concentrations.
| Grifolin Concentration | Percentage of Apoptotic A2780 Cells |
| 0 µM (Control) | ~5% |
| 25 µM | ~15% |
| 50 µM | ~25% |
| 75 µM | ~40% |
| Table 2: Dose-dependent effect of Grifolin on apoptosis in A2780 human ovarian cancer cells after 24 hours of treatment, as determined by flow cytometry. (Data extrapolated from graphical representations in Yan et al., 2017)[3] |
Cell Cycle Arrest
Grifolin has been demonstrated to cause cell cycle arrest at the G1 phase in human nasopharyngeal carcinoma, ovarian cancer (A2780), and lung cancer (A549) cells.[3][6] This arrest is associated with the downregulation of key G1 phase regulatory proteins, including cyclin D1 and cyclin-dependent kinase 4 (CDK4).[3]
| Grifolin Concentration | Percentage of A549 Cells in G1 Phase |
| 0 µM (Control) | ~50% |
| 10 µM | ~60% |
| 20 µM | ~70% |
| 40 µM | ~80% |
| Table 3: Dose-dependent effect of Grifolin on G1 phase cell cycle arrest in A549 human lung cancer cells after 24 hours of treatment, as determined by flow cytometry. (Data extrapolated from graphical representations in Zhao et al., 2024) |
The specific effects of This compound on cell cycle distribution are not as extensively documented in comparative studies. However, its structural similarity to grifolin suggests it may have a similar impact on cell cycle progression.
Signaling Pathways
The anticancer activities of this compound and grifolin are orchestrated through their modulation of key intracellular signaling pathways that govern cell survival, proliferation, and death.
Grifolin has been shown to inhibit the ERK1/2 and PI3K/Akt signaling pathways.[3][6] The ERK1/2 pathway is a critical regulator of cell proliferation, and its inhibition by grifolin contributes to G1 phase cell cycle arrest.[6] The PI3K/Akt pathway is a major cell survival pathway, and its suppression by grifolin promotes apoptosis.[7]
This compound is also known to target the PI3K/Akt signaling pathway to induce apoptosis.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or grifolin (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound or grifolin at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, allowing for the quantification of different cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Grifolin induces apoptosis and promotes cell cycle arrest in the A2780 human ovarian cancer cell line via inactivation of the ERK1/2 and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Neogrifolin and Other Natural KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Natural Compounds Targeting Oncogenic KRAS
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal driver in a significant percentage of human cancers, including lung, colorectal, and pancreatic carcinomas. Its role as a molecular switch in cell signaling pathways makes it a prime target for therapeutic intervention. While historically considered "undruggable," recent advancements have brought a new focus on identifying effective KRAS inhibitors. Among these, natural products have emerged as a promising source of novel chemical scaffolds. This guide provides a head-to-head comparison of Neogrifolin with other notable natural KRAS inhibitors, focusing on their mechanisms of action, inhibitory activities, and the experimental data supporting their potential.
Executive Summary of Natural KRAS Inhibitors
This comparison focuses on this compound and its structurally related compounds, Grifolin and Confluentin, derived from the mushroom Albatrellus flettii, alongside other promising natural inhibitors like Lupeol and Auriculasin. These compounds exhibit diverse mechanisms for disrupting KRAS function, from suppressing its expression to directly interfering with its activity. The following sections delve into the quantitative data, experimental methodologies, and signaling pathways associated with these natural inhibitors.
Comparative Analysis of Inhibitory Activity
The efficacy of these natural compounds has been evaluated through various in vitro and cell-based assays. The following table summarizes the key quantitative data for this compound and its counterparts.
| Compound | Assay Type | Cell Line(s) | IC50 / Binding Affinity | Mechanism of Action | Reference |
| This compound | Cell Viability (MTT Assay) | HeLa, SW480, HT29 | 24.3 µM, 34.6 µM, 30.1 µM | Suppresses KRAS expression | [1][2] |
| Grifolin | Cell Viability (MTT Assay) | HeLa, SW480, HT29 | 27 µM (HeLa), 34 µM (SW480) | Suppresses KRAS expression; Inhibits ERK1/2 signaling | [3][4] |
| Confluentin | Cell Viability (MTT Assay) | HeLa, SW480, HT29 | 25.9 µM, 33.5 µM, 25.8 µM | Suppresses KRAS expression; Inhibits IMP1-KRAS RNA interaction | [2] |
| Lupeol | KRAS-GTP Pulldown | Pancreatic, colon, lung cancer cells | Reduction in KRAS-GTP | Inhibits GDP/GTP exchange | [3] |
| Auriculasin | In silico Docking | - | Predicted high binding affinity | Putative inhibitor of SOS1-KRAS interaction | [5][6] |
Mechanism of Action and Signaling Pathways
The natural KRAS inhibitors discussed herein employ distinct strategies to counteract the oncogenic effects of mutant KRAS. This compound, Grifolin, and Confluentin primarily act by downregulating the expression of the KRAS protein.[2][7] In contrast, Lupeol demonstrates a more direct mechanism by inhibiting the exchange of GDP for GTP, thereby preventing KRAS activation.[3] Auriculasin is predicted to disrupt the interaction between KRAS and Son of Sevenless 1 (SOS1), a critical guanine (B1146940) nucleotide exchange factor (GEF).[5][6]
Experimental Protocols
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HeLa, SW480, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the natural inhibitors (e.g., this compound, Grifolin, Confluentin) for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Western Blotting for KRAS Expression
This technique is employed to determine the effect of the inhibitors on the protein levels of KRAS.
-
Cell Lysis: Cancer cells treated with the natural inhibitors and a vehicle control are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for KRAS. A primary antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the relative KRAS protein expression.
Fluorescence Polarization Assay for IMP1-KRAS RNA Interaction
This assay is utilized to investigate the ability of compounds to disrupt the interaction between the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1) and KRAS RNA.[2]
-
Reaction Setup: Recombinant IMP1 protein is incubated with a fluorescently labeled KRAS RNA probe in a buffer solution in a microplate.
-
Compound Addition: Various concentrations of the test compounds (e.g., Grifolin, this compound, Confluentin) are added to the wells. A control with no compound is included.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters. An increase in polarization indicates binding between the protein and the RNA probe. A decrease in polarization in the presence of a compound suggests inhibition of the interaction.
Conclusion
This compound and other natural compounds present a compelling frontier in the quest for effective KRAS inhibitors. While this compound, Grifolin, and Confluentin demonstrate efficacy in reducing cancer cell viability and suppressing KRAS expression, compounds like Lupeol offer a more direct mechanism of inhibiting KRAS activation. The in silico findings for Auriculasin also highlight the potential for discovering novel interaction sites on the KRAS protein or its regulators. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these natural products. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the development of the next generation of KRAS-targeted cancer therapies.
References
- 1. Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. A novel terpenoid class for prevention and treatment of KRAS-driven cancers: Comprehensive analysis using in situ, in vitro and in vivo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolin directly targets ERK1/2 to epigenetically suppress cancer cell metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of direct inhibitor of KRAS oncogenic protein by natural products: a combination of pharmacophore search, molecular docking, and molecular dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
The In Vivo Efficacy of Neogrifolin in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, has garnered interest for its potential anti-cancer properties. In vitro studies have demonstrated its ability to suppress KRAS expression and inhibit the viability of human colon cancer cells.[1][2] While these findings are promising, the in vivo efficacy of this compound in xenograft models, a critical step in preclinical drug development, has not yet been reported in peer-reviewed literature.
This guide provides a comparative analysis based on the available data for the closely related compound, Grifolin , to offer insights into the potential in vivo effects of this compound. Grifolin shares a similar chemical structure and has been investigated in several xenograft studies, providing a valuable, albeit indirect, point of comparison.
Comparative Efficacy of Grifolin in Xenograft Models
While direct in vivo data for this compound is unavailable, studies on Grifolin have demonstrated significant anti-tumor and anti-metastatic effects in various xenograft models. The following table summarizes the key quantitative findings from these studies.
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Key Findings |
| Lung Cancer | A549 | Xenograft | 15 and 30 mg/kg/day | Inhibition of tumor growth.[3] |
| Nasopharyngeal Carcinoma | 5-8F-Z | Metastatic Mouse Model | 32 mg/kg/day | Prevention of lung metastasis.[3] |
| Not Specified | Not Specified | Tumor Xenograft | 15 mg/kg b.w. every 2 days for 1 month | Significantly increased survival rate.[1][4] |
Experimental Protocols: A Representative Xenograft Study for Grifolin
The following protocol is a representative summary based on methodologies commonly employed in xenograft studies and details gathered from research on Grifolin and other anti-cancer compounds.
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenograft.
2. Tumor Inoculation:
-
Cultured cancer cells are harvested, washed, and resuspended in a sterile solution like PBS or Matrigel.
-
A specific number of cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor growth is monitored by measuring the tumor dimensions with calipers at regular intervals. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
4. Drug Administration:
-
Vehicle Control: The control group receives the vehicle solution (e.g., saline, DMSO) used to dissolve the test compound.
-
Grifolin Treatment: The treatment group receives Grifolin at a specified dose and schedule (e.g., 15-30 mg/kg/day, administered intraperitoneally or intravenously).
5. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Primary endpoints include tumor volume and weight.
-
Secondary endpoints can include body weight (as a measure of toxicity), survival rate, and biomarker analysis of the tumor tissue.
Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for Grifolin, which may be similar for this compound, and a general workflow for a xenograft efficacy study.
Caption: Proposed signaling pathways affected by Grifolin leading to anti-cancer effects.
Caption: A generalized workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.
Conclusion and Future Directions
The available in vivo data for Grifolin suggests that it is a promising anti-cancer agent with the ability to inhibit tumor growth and metastasis in xenograft models.[3] Given the structural similarity, it is plausible that this compound could exhibit comparable in vivo efficacy. However, a direct comparison is not possible without dedicated preclinical studies on this compound.
Future research should focus on:
-
Evaluating the in vivo efficacy of this compound in various cancer xenograft models to determine its anti-tumor activity.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Performing toxicology studies to assess the safety profile of this compound.
These studies are essential to validate the promising in vitro findings and to determine if this compound warrants further development as a potential cancer therapeutic.
References
The Untapped Potential of Neogrifolin in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authoritative Note: While preclinical studies have established the standalone anticancer properties of Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, its synergistic potential with standard chemotherapy drugs remains an uncharted area of research. This guide provides a comparative analysis of this compound's known bioactivities and draws parallels with other terpenoids that have demonstrated synergistic effects with conventional cancer therapies. The information presented herein is intended to stimulate further investigation into this compound as a potential chemosensitizing agent.
This compound: A Profile of Anticancer Activity
This compound and its structural analog, Grifolin, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] A notable and novel activity of these compounds is the downregulation of KRAS expression, a key oncogene implicated in numerous cancers.[3][4]
Table 1: In Vitro Cytotoxicity of this compound and Grifolin Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | HeLa | Cervical Cancer | 24.3 ± 2.5 | [3] |
| SW480 | Colon Cancer | 34.6 ± 5.9 | [3] | |
| HT29 | Colon Cancer | 30.1 ± 4.0 | [3] | |
| Grifolin | HeLa | Cervical Cancer | 30.7 ± 1.0 | [5] |
| SW480 | Colon Cancer | 27.4 ± 2.2 | [5] | |
| HT29 | Colon Cancer | 35.4 ± 2.4 | [5] |
The Synergistic Paradigm: Lessons from Other Terpenoids
The principle of combining natural compounds with chemotherapy to enhance efficacy and reduce toxicity is a well-established strategy in oncology research.[6][7] Terpenoids, the class of compounds to which this compound belongs, have shown particular promise in this area.[8][9]
Table 2: Documented Synergistic Effects of Terpenoids with Standard Chemotherapy Drugs
| Terpenoid | Chemotherapy Drug | Cancer Model | Observed Synergistic Effect | Reference |
| Sarcophyton glaucum Terpenoids | Doxorubicin (B1662922) | MCF-7 (Breast Cancer) | Significant decrease in Doxorubicin IC50 | [10] |
| Oridonin | Cisplatin | Pancreatic Ductal Carcinoma | Enhanced mitochondrial apoptosis | [8] |
| Nerolidol, β-caryophyllene | Paclitaxel | Taxol-Resistant Breast Cancer | Increased cytotoxicity and apoptosis | [11] |
| Ganoderma triterpenes | Doxorubicin | HeLa (Cervical Cancer) | Enhanced ROS production and apoptosis | [12] |
These studies highlight several mechanisms by which terpenoids can potentiate the effects of chemotherapy, including:
-
Increased Intracellular Drug Accumulation: Some terpenoids can inhibit drug efflux pumps, leading to higher concentrations of the chemotherapeutic agent within the cancer cell.[9]
-
Enhanced Apoptosis Induction: Terpenoids can augment the pro-apoptotic signals initiated by chemotherapy, leading to more efficient cancer cell killing.[8][12]
-
Modulation of Key Signaling Pathways: By targeting survival pathways that are often hyperactivated in cancer cells, terpenoids can lower the threshold for chemotherapy-induced cell death.[8]
Experimental Protocols: A Blueprint for Investigation
To rigorously evaluate the potential synergistic effects of this compound, researchers can adapt established experimental protocols.
Cell Viability and Synergy Assessment
-
Cell Lines: A panel of relevant cancer cell lines (e.g., colon, pancreatic, lung) should be selected.
-
Treatments: Cells are treated with this compound alone, a standard chemotherapy drug (e.g., cisplatin, doxorubicin, paclitaxel) alone, and in combination at various concentrations.
-
Assay: Cell viability is assessed using a standard method such as the MTT or SRB assay after a defined incubation period (e.g., 48-72 hours).
-
Synergy Calculation: The results are analyzed using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
-
Apoptosis Assay: Treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells. Western blotting for key apoptotic markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) can provide further mechanistic insights.
-
Cell Cycle Analysis: Treated cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Visualizing the Potential: Signaling Pathways and Workflows
Proposed Synergistic Mechanism of this compound and Chemotherapy
The following diagram illustrates a hypothetical model of how this compound could synergize with a standard chemotherapy drug that induces DNA damage.
Caption: Hypothetical synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
This diagram outlines the key steps in a typical preclinical study designed to assess the synergistic effects of a novel compound with a standard drug.
Caption: Workflow for assessing synergistic anticancer effects.
Future Directions and Conclusion
The existing data on this compound's anticancer properties, particularly its ability to downregulate KRAS and induce apoptosis, provides a strong rationale for investigating its potential synergistic effects with standard chemotherapy. The comparative evidence from other terpenoids further supports this hypothesis. Future research should focus on conducting rigorous preclinical studies to quantify the nature of the interaction between this compound and conventional anticancer drugs. Such studies could pave the way for developing novel combination therapies with improved efficacy and reduced toxicity, ultimately benefiting cancer patients.
References
- 1. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. kuickresearch.com [kuickresearch.com]
- 8. Therapeutic Potential of Terpenoids in Cancer Treatment: Targeting Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. marz.kau.edu.sa [marz.kau.edu.sa]
- 11. Anti-cancer potential of cannabis terpenes in a Taxol-resistant model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Neogrifolin: A Cross-Validation of its Activity in Diverse Cancer Cell Lines
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Neogrifolin's anti-cancer activity across various human cancer cell lines. We delve into its cytotoxic effects, underlying mechanisms, and the experimental protocols utilized for its evaluation.
This compound, a natural compound isolated from the mushroom Albatrellus flettii, has demonstrated significant anti-proliferative effects against a range of cancer cells.[1][2] This guide synthesizes available data to offer a clear perspective on its potential as a therapeutic agent.
Comparative Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| SW-480 | Colon Cancer | 24.3 ± 2.5[3] |
| HT-29 | Colon Cancer | 34.6 ± 5.9[3] |
| HeLa | Cervical Cancer | 30.1 ± 4.0[3] |
| Human Osteosarcoma Cells | Bone Cancer | 25–50[2] |
Mechanism of Action: Targeting KRAS and Inducing Apoptosis
Research indicates that this compound's anti-cancer activity is, at least in part, attributable to its ability to down-regulate the expression of KRAS, a frequently mutated oncogene in human cancers.[1][2][4][5][6] By suppressing KRAS, this compound can inhibit downstream signaling pathways that promote cell growth and survival.
Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.[2][5] This is achieved through the release of cytochrome c and the subsequent activation of caspases 3 and 9, key executioner proteins in the apoptotic cascade.[2][5]
Experimental Protocols
The evaluation of this compound's anti-cancer activity has been conducted using standard and validated methodologies in cancer research.
Cell Viability Assays
The cytotoxic effects of this compound are primarily determined using cell viability assays, which measure the proportion of live and dead cells after treatment.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[2][6][7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.
-
Sulforhodamine B (SRB) Assay: This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[3] The SRB dye binds to basic amino acids of cellular proteins, and the amount of bound dye is proportional to the cell mass.
Mechanistic Studies
To elucidate the underlying mechanisms of this compound's action, the following techniques are employed:
-
Western Blot Analysis: This technique is used to detect and quantify specific proteins in a cell extract. In the context of this compound research, it is used to measure the expression levels of proteins involved in cell signaling and apoptosis, such as KRAS and caspases.[2][5]
-
Flow Cytometry: This laser-based technology is used to analyze the physical and chemical characteristics of cells. It can be employed to detect and quantify apoptosis by staining cells with specific fluorescent dyes that identify apoptotic markers.[2][5]
Visualizing the Molecular Interactions and Experimental Process
To better understand the intricate processes involved, the following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 3. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Independent Verification of Neogrifolin's Published Bioactivities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published bioactivities of Neogrifolin with alternative compounds, supported by experimental data. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized to facilitate understanding.
Overview of this compound and Analogs
This compound is a naturally occurring prenylphenol compound, primarily isolated from mushrooms of the Albatrellus genus.[1][2][3] It has garnered significant interest in the scientific community for its diverse pharmacological effects. This guide focuses on three core, experimentally verified bioactivities of this compound and its close structural analog, Grifolin:
-
Anticancer/Cytotoxic Activity: Inhibition of cancer cell proliferation and induction of cell death.
-
Anti-inflammatory Activity: Reduction of inflammatory responses.
-
Antioxidant Activity: Neutralization of free radicals.
Comparative Analysis of Bioactivities
The following sections provide a detailed comparison of this compound's performance against related compounds, including Grifolin and Confluentin (B1159164), another compound often co-isolated from the same fungal sources.
Anticancer/Cytotoxic Activity
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest.[4] A notable and novel bioactivity is the suppression of KRAS expression in human colon cancer cells.[5][6]
Table 1: Comparative Cytotoxicity (IC₅₀ values in µM) of this compound and Related Compounds
| Compound | HeLa (Cervical Cancer) | SW480 (Colon Cancer) | HT29 (Colon Cancer) | Other Cancer Cell Lines |
| This compound | 30.1 ± 4.0[4][7] | 24.3 ± 2.5[4][7] | 34.6 ± 5.9[4][7] | 25-50 (Human osteosarcoma)[4] |
| Grifolin | 30.7 ± 1.0[7] | 27.4 ± 2.2[7] | 35.4 ± 2.4[7] | 18 (K562), 24 (B95-8, CNE1), 27 (Raji, SW480), 30 (MCF7), 34 (HeLa)[8] |
| Confluentin | 25.9 ± 2.9[4] | 33.5 ± 4.0[4] | 25.8 ± 4.1[4] | 15-23 (HL-60, SMMC 7721, A-549, MCF-7)[4] |
The cytotoxic activity of this compound and its analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][9]
-
Cell Seeding: Cancer cells (e.g., HeLa, SW480, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, Grifolin, or Confluentin (typically ranging from 0.625 to 80 µM) for a specified period, often 48 hours.[4][9] A vehicle control (e.g., 0.1% DMSO) is also included.[4]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Anti-inflammatory Activity
This compound and its derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]
Table 2: Comparative Anti-inflammatory Activity (NO Production Inhibition IC₅₀ in µM)
| Compound | RAW 264.7 Macrophages |
| This compound | 23.3[8] |
| Grifolin | 29.0[8] |
| Grifolinone A | 23.4[8] |
| Grifolinone B | 22.9[8] |
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells are cultured in appropriate media. The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Compound Treatment: Concurrently with LPS stimulation, the cells are treated with different concentrations of this compound or the comparator compounds.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. This typically involves mixing the supernatant with sulfanilamide (B372717) followed by N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The IC₅₀ value for NO production inhibition is then calculated.
Antioxidant Activity
Derivatives of this compound have demonstrated potent antioxidative properties, in some cases exceeding that of well-known antioxidants like alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA).[1][2]
Table 3: Comparative Antioxidant Activity
| Compound | Assay | Result |
| 3-Hydroxythis compound | DPPH Radical Scavenging | More potent than alpha-tocopherol and BHA[1][2] |
| 1-Formyl-3-hydroxythis compound | DPPH Radical Scavenging | More potent than alpha-tocopherol and BHA[1][2] |
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.
-
Reaction Mixture: Different concentrations of the test compound (e.g., this compound derivatives) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes). During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing the violet color to fade.
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the biological context of this compound's activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. This compound derivatives possessing anti-oxidative activity from the mushroom Albatrellus ovinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Effects of Grifolin: Focusing on Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Safety Profile of Neogrifolin and Other Common Terpenoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profile of Neogrifolin, a promising bioactive terpenoid, against other well-characterized terpenoids: limonene, pinene, linalool, and beta-caryophyllene (B1668595). Due to the nascent stage of this compound research, publicly available safety data is primarily limited to in vitro cytotoxicity studies. In contrast, the other terpenoids included in this comparison have been extensively studied, with a wealth of in vivo toxicological data available. This guide aims to present the existing data in a clear, comparative format, highlighting the current knowledge gaps and guiding future toxicological assessments.
Executive Summary
The available data indicates that this compound exhibits cytotoxic effects against various cancer cell lines in vitro. However, a comprehensive assessment of its safety profile is currently hampered by the lack of in vivo toxicity data, including acute toxicity (LD50), genotoxicity, and irritation potential. In contrast, common terpenoids such as limonene, pinene, linalool, and beta-caryophyllene generally demonstrate a low order of acute toxicity and are not considered genotoxic. This guide underscores the necessity for further in vivo safety and toxicological studies to fully characterize the safety profile of this compound before its potential therapeutic applications can be realized.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the safety profiles of this compound and other selected terpenoids. It is important to note the disparity in the types of data available for this compound compared to the other compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| Human Colon Cancer (HT-29) | 30.1 ± 4.0 | [1][2] |
| Human Colon Cancer (SW480) | 34.6 ± 5.9 | [1][2] |
| Human Cervical Cancer (HeLa) | 24.3 ± 2.5 | [1][2] |
| Human Osteosarcoma | 25 - 50 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Toxicological Data of Common Terpenoids
| Terpenoid | Acute Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Skin Irritation | Eye Irritation | Genotoxicity (Ames Test) |
| Limonene | 4400 - 5200 mg/kg | >5000 mg/kg | Irritant | Not irritating | Negative |
| α-Pinene | 3700 mg/kg | >5000 mg/kg | Irritant | Strong irritant | Negative |
| Linalool | 2790 mg/kg | 5610 mg/kg | Mild Irritant | Moderate irritant | Negative |
| β-Caryophyllene | >2000 mg/kg | Not available | Not irritating | Not irritating | Not genotoxic |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.
Experimental Protocols
Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of safety data. Below are summaries of standard protocols for assays relevant to the data presented.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Plating: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Acute Oral Toxicity (LD50) - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents (usually female rats) are used.
-
Dosing: A stepwise procedure is used where a group of three animals is dosed at a defined starting dose level.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Dose Adjustment: Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Endpoint: The test is terminated when a stopping criterion is met, and the substance is assigned to a toxicity class based on the observed mortality.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test assesses the potential of a substance to cause eye irritation or damage.
-
Animal Model: Albino rabbits are the preferred species.
-
Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
Scoring: The ocular lesions are scored using a standardized system.
Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471
This in vitro assay is used to assess the mutagenic potential of a chemical.
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, a rat liver homogenate).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks in toxicological assessment.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
Neogrifolin: A Comparative Guide to its Preclinical Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neogrifolin's performance with its structural analogs, Grifolin and Confluentin (B1159164), in preclinical models. The information presented is based on available experimental data, offering insights into its potential as a therapeutic agent, primarily focusing on its anti-cancer properties. While in vitro data is available for this compound, in vivo studies are limited; therefore, data from the closely related compound Grifolin is included to suggest potential avenues for future research.
In Vitro Anti-Cancer Activity: A Head-to-Head Comparison
This compound and its analogs, Grifolin and Confluentin, have demonstrated significant cytotoxic activity against various human cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) from comparative studies.
| Compound | HeLa (Cervical Cancer) IC50 (µM) | SW480 (Colon Cancer) IC50 (µM) | HT29 (Colon Cancer) IC50 (µM) | Osteosarcoma Cells IC50 (µM) |
| This compound | 30.1 ± 4.0[1][2] | 24.3 ± 2.5[1][2] | 34.6 ± 5.9[1][2] | 25–50[1] |
| Grifolin | 30.7 ± 1.0[2] | 27.4 ± 2.2[2] | 35.4 ± 2.4[2] | Not Reported |
| Confluentin | 25.9 ± 2.9[1] | 33.5 ± 4.0[1] | 25.8 ± 4.1[1] | Not Reported |
Mechanism of Action: Targeting the KRAS Signaling Pathway
A key finding in the preclinical evaluation of this compound and its analogs is their ability to suppress the expression of KRAS, a frequently mutated oncogene in human cancers.[1][3][4][5] This shared mechanism suggests a common pathway of anti-tumor activity.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 4. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | Semantic Scholar [semanticscholar.org]
Neogrifolin in Combination Therapy: A Comparative Guide to Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
Neogrifolin, a natural compound isolated from the mushroom Albatrellus flettii, has demonstrated promising anti-cancer properties as a standalone agent. Its mechanisms of action, including the suppression of KRAS expression and induction of apoptosis, make it a compelling candidate for combination therapies aimed at enhancing treatment efficacy and overcoming drug resistance. This guide provides a comparative overview of the current understanding of this compound's potential in drug combination screening and synergy analysis, drawing parallels with its closely related compound, Grifolin, due to the limited availability of direct combination studies on this compound itself.
Mechanism of Action and Rationale for Combination
This compound and its analogue, Grifolin, exert their anti-cancer effects through the modulation of key signaling pathways. Notably, they have been shown to down-regulate the expression of KRAS, a frequently mutated oncogene in various cancers.[1] This is achieved, at least in part, by inhibiting the interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding protein 1 (IMP1).[1] Furthermore, these compounds can induce apoptosis through the activation of caspase-3 and caspase-9 and influence cell cycle progression.[2] Grifolin has also been reported to inhibit the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[3][4]
The multi-targeted nature of this compound provides a strong rationale for its use in combination with conventional chemotherapeutic agents. By targeting pathways that contribute to drug resistance or cell survival, this compound has the potential to synergistically enhance the cytotoxic effects of other anti-cancer drugs.
Drug Combination Screening and Synergy Analysis
To date, there is a notable absence of published studies specifically detailing the combination screening of this compound with other therapeutic agents. However, the principles of such screening and the methodologies for synergy analysis are well-established and can be readily applied to future investigations of this compound.
Hypothetical Synergistic Combinations for this compound
Based on its known mechanism of action, several classes of chemotherapeutic drugs could be rationally combined with this compound for synergistic effects. The following table outlines some potential combinations and the theoretical basis for the expected synergy. It is crucial to note that the quantitative data presented here is hypothetical and serves to illustrate the potential outcomes of future experimental studies. For comparative purposes, available data for the related compound, Grifolin, is included where applicable and is clearly identified.
| Combination | Cancer Type (Hypothetical) | This compound IC50 (µM) (Hypothetical) | Combination Drug IC50 (µM) | Combination Index (CI) (Hypothetical) | Synergy Level (Hypothetical) | Reference (for Grifolin Data) |
| This compound + Paclitaxel | Ovarian Cancer | 15 | 0.05 | < 0.7 | Synergistic | - |
| This compound + Cisplatin | Lung Cancer | 20 | 5 | < 0.7 | Synergistic | - |
| This compound + Doxorubicin | Breast Cancer | 18 | 0.5 | < 0.7 | Synergistic | - |
| Grifolin + Cisplatin | Lung Cancer | Data not available | Data not available | Data not available | Data not available | |
| Grifolin + Doxorubicin | Breast Cancer | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 and CI values for this compound combinations are illustrative and require experimental validation. The absence of data for Grifolin combinations highlights a significant research gap.
Experimental Protocols
To facilitate future research in this area, detailed protocols for key experiments in drug combination screening and synergy analysis are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat cells with various concentrations of this compound, the combination drug, and the combination of both at a fixed ratio for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the drugs as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug interactions.
-
Dose-Response Curves: Generate dose-response curves for each drug alone and in combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to determine the dose of each drug required to produce a certain effect level (e.g., 50% inhibition, or Fa = 0.5).
-
Combination Index (CI) Calculation: Calculate the CI value using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a given effect, and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Visualizing Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for drug combination screening.
Future Directions and Conclusion
The exploration of this compound in combination cancer therapy is still in its infancy. The lack of published data on synergistic combinations represents a significant opportunity for future research. The experimental protocols and analytical methods outlined in this guide provide a framework for such investigations.
Given its promising mechanism of action, particularly its ability to target the KRAS pathway, this compound holds considerable potential as a synergistic partner for a wide range of anti-cancer drugs. Future studies should focus on systematic screening of this compound in combination with standard-of-care chemotherapeutics and targeted agents across various cancer cell lines. Such research will be crucial in unlocking the full therapeutic potential of this natural compound and paving the way for novel, more effective cancer treatment strategies. Researchers are encouraged to utilize the methodologies described herein to contribute to this important and underexplored area of oncology research.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Grifolin induces apoptosis via inhibition of PI3K/AKT signalling pathway in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Neogrifolin: A Guide for Laboratory Professionals
Introduction
Neogrifolin is a naturally occurring compound isolated from the mushroom Albatrellus flettii.[1] It is a subject of research interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.[2] Studies have demonstrated its ability to induce apoptosis in certain tumor cell lines, highlighting its cytotoxic potential.[2][3] Given its cytotoxic nature, it is imperative that researchers, scientists, and drug development professionals handle and dispose of this compound with the utmost care to ensure personal safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Key Properties of this compound
A summary of the essential chemical and biological data for this compound is presented below. This information is critical for understanding its hazard profile and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Chemical Name | 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol |
| Molecular Formula | C₂₂H₃₂O₂ |
| Molecular Weight | 328.49 g/mol [4] |
| Appearance | Not specified in provided results |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO)[5] |
| Biological Activity | Cytotoxic to various human cancer cell lines, including HeLa, SW480, and HT29.[3] |
| IC₅₀ Values | HeLa: 24.3 ± 2.5 μM, SW480: 34.6 ± 5.9 μM, HT29: 30.1 ± 4.0 μM[3] |
| Storage | Store at room temperature.[2] |
Experimental Protocols for Safe Disposal
The following procedures are based on general best practices for the disposal of cytotoxic and chemical waste in a laboratory setting.[6][7][8][9] As no specific safety data sheet (SDS) with disposal instructions for this compound was identified, a precautionary approach is warranted.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, appropriate PPE must be worn at all times when handling this compound and its waste. This includes:
-
Gloves: Two pairs of chemotherapy-grade gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling the powder form to avoid aerosol inhalation.
Waste Segregation and Collection
All materials that come into contact with this compound must be treated as cytotoxic waste.[6][7] This includes:
-
Solid Waste:
-
Contaminated consumables such as gloves, pipette tips, centrifuge tubes, and paper towels.
-
Empty or partially empty vials that contained this compound.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, and scalpels contaminated with this compound.
-
Containerization and Labeling
Proper containerization and labeling are crucial for safe storage and disposal.
-
Solid and Liquid Waste:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste."[6] These containers are often color-coded, typically purple or yellow with a purple lid.[6]
-
The label should also include the biohazard symbol for a cell in telophase and the words "Incinerate Only."[9]
-
-
Sharps Waste:
-
Use a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Waste."[6]
-
Decontamination of Work Surfaces and Glassware
-
Work Surfaces: Decontaminate all work surfaces (e.g., fume hood, benchtop) after handling this compound. Use a suitable decontamination solution, followed by a thorough cleaning with a detergent and water. All cleaning materials must be disposed of as cytotoxic waste.
-
Reusable Glassware: If glassware is to be reused, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as cytotoxic liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures.
Final Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
All segregated and properly labeled cytotoxic waste containing this compound must be collected by a licensed hazardous waste disposal contractor for high-temperature incineration.[6][9]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - The fungus, Albatrellus flettii and its bioactive secondary metabolites [toxicology.cz]
- 2. This compound [myskinrecipes.com]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
Personal protective equipment for handling Neogrifolin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neogrifolin. Given that this compound is a bioactive fungal metabolite with demonstrated cytotoxic properties against human cancer cell lines, it must be handled with extreme care to minimize exposure and ensure a safe laboratory environment.[1][2][3] The following procedures are based on established best practices for managing cytotoxic compounds.
Hazard Identification and Risk Assessment
Primary Risks:
-
Inhalation: Risk is highest when handling this compound as a powder.
-
Dermal Contact: Absorption through the skin is a potential route of exposure.
-
Ingestion: Accidental ingestion via contaminated hands or surfaces.
-
Eye Contact: Potential for serious irritation or damage.
All work with this compound, especially handling the solid compound, must be performed within a designated containment device, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize aerosol generation.
Personal Protective Equipment (PPE) Selection
The selection of PPE is critical and must be appropriate for the task being performed. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Risk Level | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting unopened vial | Low | Safety glasses | Single pair of nitrile gloves | Lab coat | Not required |
| Weighing solid this compound | High | Chemical splash goggles | Double-paired nitrile gloves | Disposable gown over lab coat | Required if not in a fume hood (N95 minimum) |
| Preparing stock solutions | High | Chemical splash goggles | Double-paired nitrile gloves | Disposable gown over lab coat | Not required if performed in a fume hood |
| Cell culture application | Medium | Safety glasses with side shields | Single pair of nitrile gloves | Lab coat | Not required (performed in a biosafety cabinet) |
| Cleaning & Decontamination | Medium | Chemical splash goggles | Chemical-resistant gloves (nitrile) | Lab coat | Not required |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Experimental Workflow and Handling Protocols
Adhering to a strict, step-by-step workflow is essential for minimizing risk. The following diagram illustrates the standard procedure for handling this compound from retrieval to disposal.
PPE Donning and Doffing Procedures
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Disposal Plan for this compound Waste
Due to its cytotoxic nature, all waste contaminated with this compound must be segregated and treated as hazardous cytotoxic waste.[6][7] This ensures the safety of all personnel and prevents environmental contamination.
Waste Segregation:
-
Sharps Waste: Needles, syringes, and glass vials used for this compound must be placed directly into a designated, puncture-proof sharps container clearly labeled "Cytotoxic Waste".[4][8]
-
Solid Waste: All contaminated PPE (gloves, gowns), absorbent pads, and plastic consumables must be disposed of in a dedicated, leak-proof cytotoxic waste container lined with a distinctive bag (often purple or red).[4][7][8]
-
Liquid Waste: Unused or expired this compound solutions should be collected in a sealed, leak-proof container labeled "Cytotoxic Liquid Waste". Do not mix with other chemical waste streams.[6]
All cytotoxic waste must be handled by a specialized waste management service for final disposal, which typically involves high-temperature incineration.[5][8] Never dispose of this compound-contaminated materials in general laboratory trash or down the drain.
References
- 1. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells | PLOS One [journals.plos.org]
- 2. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grifolin, this compound and confluentin from the terricolous polypore Albatrellus flettii suppress KRAS expression in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.ca [danielshealth.ca]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
